Laquinimod's therapeutic effects are achieved through a combination of immunomodulation and direct neuroprotection.
This compound primarily acts on the innate immune system, particularly myeloid cells like monocytes and macrophages, to reduce inflammation.
The following diagram illustrates the key immunomodulatory pathway of this compound in monocytes:
This compound's immunomodulatory pathway involves NF-κB inhibition and Th2 promotion.
Beyond peripheral immunomodulation, this compound exerts direct beneficial effects within the CNS.
This compound has been evaluated in numerous clinical trials, providing data on its efficacy and safety across different diseases.
The table below summarizes outcomes from pivotal studies in multiple sclerosis and Huntington's disease.
| Study/Disease | Key Efficacy Findings | Key Safety Findings |
|---|---|---|
| Phase 3 in RRMS [3] [1] | Reduced gadolinium-enhancing MRI lesions; slowed disability progression; reduced relapse rate. | Generally well-tolerated. Development discontinued partly due to safety concerns from animal studies. |
| LEGATO-HD in Huntington's [6] | No significant effect on motor symptoms (primary endpoint). Significant reduction in caudate volume loss vs placebo (secondary endpoint). | Well-tolerated at 0.5 mg and 1.0 mg doses. Most frequent adverse events: headache, diarrhea, nasopharyngitis. 1.5 mg dose discontinued due to cardiovascular concerns. |
This compound's mechanisms have been extensively studied in various experimental models, requiring specific methodologies.
The general workflow for in vitro studies on human monocytes is depicted below:
General workflow for in vitro studies of this compound using human monocytes.
Despite promising mechanistic data, the clinical development path for this compound has been challenging.
Laquinimod's primary mechanism involves binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The diagram below illustrates the core signaling pathway and key cellular effects.
This compound activates the AhR pathway, leading to anti-inflammatory effects.
The following table summarizes key preclinical and clinical evidence supporting this compound's mechanisms and effects.
| Disease Model / Context | Key Findings | Mechanistic Insights |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) / MS Model [5] [1] | Ameliorated clinical symptoms; reduced CNS inflammation, demyelination, and axonal damage. | AhR activation in astrocytes is crucial for beneficial effects. Anti-inflammatory transcriptional changes in glial cells. |
| Cuprizone-Induced Demyelination / MS Model [7] | Prevented demyelination; reduced microglia activation, oligodendrocyte apoptosis, and axonal damage. | Mediated via downregulation of NF-κB activation in astrocytes, independent of Toll-like receptor (TLR) signaling. |
| Intervertebral Disc Degeneration (IVDD) Model [6] | Alleviated IVDD; reduced inflammatory response and apoptosis in nucleus pulposus cells; improved mitochondrial function. | Attenuated oxidative stress-induced mitochondrial injury by inhibiting the NF-κB signaling pathway. |
| Traumatic Brain Injury (TBI) Model [8] | Reduced long-term ventricle enlargement, axonal damage, and brain atrophy; restored neurogenesis. | Modulated microglia and monocyte functions; inhibited infiltration of inflammatory monocytes into the brain. |
| Human Monocytes (In Vitro) [3] | Reduced IL-1β secretion and Th17-polarizing capacity of monocytes from MS patients. | Downregulated IL-1β gene expression and reduced phosphorylation of the NF-κB p65 subunit. |
Here are the core methodologies from key studies for investigating this compound's effects.
Laquinimod resulted from a focused structure-activity relationship (SAR) screening program to develop a compound that was both more potent and safer than its predecessor, roquinimex (linomide) [1] [2].
The core structure of this compound is a quinoline-3-carboxamide [1] [2]. While the exact structural modifications that differentiate this compound from linomide are not detailed in the provided search results, the primary goals of the SAR program are clear.
| SAR Objective | Rationale & Outcome |
|---|---|
| Improved Safety Profile | To create a compound without the serious cardiopulmonary toxicities (e.g., pericarditis, myocardial infarction) that halted linomide's development [1] [2]. |
| Increased Potency | To identify a substance with greater pharmacological activity in MS animal models [1] [2]. |
| Result | This compound demonstrated a superior toxicological profile and was approximately 20 times more potent than linomide based on dose and total exposure in animal models [2]. |
This compound's mechanism is multifocal, involving immunomodulation and direct neuroprotection within the central nervous system (CNS). One of its core actions is the inhibition of the NF-κB signaling pathway [3] [4] [2].
A second key mechanism is the modulation of the immune system via the Aryl Hydrocarbon Receptor (AhR) pathway. This compound acts as a ligand for the AhR, and this binding is crucial for its immunomodulatory effects in experimental autoimmune encephalomyelitis (EAE) [5].
Additional immunomodulatory and neuroprotective mechanisms supported by the search results include:
The preclinical data on this compound is derived from well-established animal models. The following table summarizes the methodologies and key findings from these experiments.
| Model / Assay | Purpose | Key Experimental Details | Outcome with this compound |
|---|
| Cuprizone-Induced Demyelination [4] | Study de-/re-myelination & neuroprotection independent of adaptive immune system. | - Animals: C57BL/6 mice (8-10 wks).
The transition from preclinical models to human trials has demonstrated this compound's potential.
This compound represents a successful example of rational drug design through SAR. Its development from linomide has yielded a compound with a unique, multifocal mechanism of action that combines immunomodulation—primarily via NF-κB inhibition and AhR activation—with direct neuroprotective effects.
The table below summarizes the core technical information for Laquinimod:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C~19~H~17~ClN~2~O~3~ [1] [2] |
| Molecular Weight | 356.81 g/mol (average) [1] |
| Drug Class | Immunomodulator [1] |
| Administration | Oral [3] |
| Mechanism of Action | Multimodal: Modulates NF-κB signaling pathway; shifts immune response from pro-inflammatory to anti-inflammatory; exhibits direct neuroprotective effects [4] [3] [5]. |
| Metabolism | Primarily hepatic, via Cytochrome P450 3A4 (CYP3A4) [1] |
This compound's mechanism is complex and not fully elucidated, but research points to a combination of immunomodulatory and direct neuroprotective effects, primarily through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway [4] [5].
This compound's core mechanism involves suppressing NF-κB pathway activation, leading to reduced inflammation and increased neuroprotection.
Key cellular and molecular effects include:
The following table outlines foundational experimental models used to characterize this compound's efficacy and mechanisms.
| Experimental Model | Protocol Summary | Key Findings & Relevance |
|---|
| Cuprizone-Induced Demyelination (In Vivo) | Model: C57BL/6J, TLR4⁻/⁻, and MyD88⁻/⁻ mice fed 0.25% cuprizone diet for 6 weeks to induce toxic demyelination [5]. Treatment: Daily oral gavage with 25 mg/kg this compound or vehicle control [5]. Assessment: Histopathological analysis of corpus callosum for demyelination (LFB-PAS staining), microglia activation (Mac-3 IHC), oligodendrocyte density (p25 IHC), and axonal damage (APP IHC) [5]. | this compound treatment significantly prevented demyelination, reduced microglial activation, decreased oligodendrocyte apoptosis, and minimized acute axonal damage. This demonstrated a CNS-protective effect independent of upstream Toll-like receptor signaling, pinpointing the importance of NF-κB inhibition [5] [2]. | | Oxidative Stress in NP Cells (In Vitro) | Model: Nucleus pulposus (NP) cells from intervertebral discs treated with hydrogen peroxide (H₂O₂) to simulate an oxidative stress microenvironment [4]. Treatment: Intervention with this compound [4]. Assessment: Measured expression of inflammatory cytokines, catabolic enzymes, ECM markers (WB, qRT-PCR, ELISA), mitochondrial function (JC-1 probe, flow cytometry), and apoptosis [4]. | this compound attenuated oxidative stress-induced mitochondrial injury and inflammation by inhibiting the NF-κB pathway. It downregulated catabolic enzymes, enhanced ECM synthesis, and reduced apoptosis in NP cells, suggesting therapeutic potential for conditions like intervertebral disc degeneration [4]. | | Experimental Autoimmune Encephalomyelitis (EAE) (In Vivo) | Model: EAE, an autoimmune model of MS [3]. Treatment: Preventive or therapeutic administration of this compound [3]. Assessment: Clinical scoring of disease severity, immunohistochemical analysis of CNS infiltration (CD4+, CD8+ T-cells, macrophages), demyelination, and axonal loss [3]. | this compound mitigated disease severity, reduced CNS infiltration of inflammatory cells, and decreased demyelination and axonal loss. It suppressed pro-inflammatory Th17 responses and promoted anti-inflammatory cytokine profiles and regulatory T-cells, confirming its immunomodulatory properties [3]. |
This compound has been extensively, though not yet successfully, tested in clinical trials for multiple sclerosis. Its development highlights a shift towards leveraging its neuroprotective properties in new indications.
| Development Phase | Indication | Key Outcomes & Status |
|---|---|---|
| Phase II/III Trials | Relapsing-Remitting Multiple Sclerosis (RRMS) | Demonstrated a moderate effect on reducing relapse rates but showed significant effects on reducing brain atrophy and disease progression in MRI studies [3] [6]. Marketing authorization for MS was refused by the CHMP based on risk-benefit assessment [3]. |
| Repurposing & New Formulations | Inflammatory Eye Diseases (e.g., Uveitis) | A Phase I biodistribution study (2025) successfully demonstrated that a new eye drop formulation of this compound enters the anterior chamber and vitreous humour in significant, dose-dependent concentrations, de-risking future ophthalmic development [7]. Active Biotech is seeking a development partner for a Phase II study [7]. |
| Repurposing & New Formulations | Myelofibrosis (via partner compound Tasquinimod) | Tasquinimod, a related compound from Active Biotech, is in Phase II studies for myelofibrosis. Proof-of-concept results are expected in 2027, with an interim readout around year-end 2025 [7]. |
| Other Investigated Areas | Huntington's Disease, Crohn's Disease | This compound has been investigated in other autoimmune and neurodegenerative conditions, such as Huntington's disease, though many of these development paths are no longer active [1] [2]. |
The future of this compound is focused on strategic repurposing based on its core mechanism.
The metabolism of laquinimod has been characterized in vitro and in vivo. The key findings are summarized in the table below.
| Aspect | Description |
|---|---|
| Major Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) [1] [2] [3] |
| Site of Metabolism | Liver [4] |
| Primary Metabolites | At least six primary metabolites formed via hydroxylation (e.g., M1-M4) and N-dealkylation (M5, M6) [2] |
| Enzyme Kinetics | Metabolite formation follows single-enzyme Michaelis-Menten kinetics; characterized as a low-affinity substrate for CYP3A4 [1] [2] |
| In Vitro Evidence | Metabolism correlated with testosterone 6β-hydroxylation (CYP3A4 marker); inhibited by ketoconazole; all primary metabolites formed by recombinant CYP3A4 [1] [2] |
This metabolic pathway can be visualized as follows:
Clinical studies in healthy volunteers have quantified the effects of CYP3A4 modulators on this compound's pharmacokinetics, with the area under the plasma concentration-time curve (AUC) as the primary outcome [5].
| Co-administered Drug | Drug Class | Effect on this compound AUC | Magnitude of Change |
|---|---|---|---|
| Ketoconazole | Strong CYP3A Inhibitor | Increase | ~3.1-fold [5] |
| Fluconazole | Moderate CYP3A Inhibitor | Increase | ~2.5-fold [5] |
| Cimetidine | Weak CYP3A Inhibitor | Increase | ~1.1-fold [5] |
| Rifampin | Strong CYP3A Inducer | Decrease | ~5-fold [5] |
These interactions occur because the modulators alter the activity of the CYP3A4 enzyme, changing the rate at which this compound is cleared from the body.
The fundamental understanding of this compound's metabolism stems from well-established in vitro methodologies.
The table below summarizes the core chemical and pharmacological properties of Laquinimod:
| Property | Description |
|---|---|
| IUPAC Name | 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide [1] |
| Molecular Formula | C₁₉H₁₇ClN₂O₃ [1] [2] [3] |
| Molecular Weight | 356.81 g/mol (Average); 356.0927701 g/mol (Monoisotopic) [2] |
| Chemical Structure | A quinoline-3-carboxamide derivative [2] |
| CAS Registry Number | 248281-84-7 [2] |
| Solubility | Orally administered [4] [5]; New eye drop formulation exists [6] |
| Metabolism | Primarily hepatic, majorly by Cytochrome P450 3A4 (CYP3A4) [2] |
| Mechanism of Action | Immunomodulator; down-regulates pro-inflammatory cytokines, modulates NF-κB signaling, up-regulates Brain-Derived Neurotrophic Factor (BDNF) [4] [5] [3] |
| Active Ingredient in Patents | This compound sodium (CAS: 248282-07-7) [7] [2] |
While a full, public laboratory protocol is not available in the searched literature, here is the relevant technical information:
This compound's immunomodulatory and neuroprotective mechanisms of action.
This compound has been investigated for several conditions due to its dual immunomodulatory and neuroprotective properties. The following table summarizes its research applications and current status:
| Area of Research | Key Findings & Status |
|---|---|
| Multiple Sclerosis (MS) | Phase III trials demonstrated reduction in disability progression and brain atrophy [1] [8]. Approved in Russia for relapsing-remitting MS (RRMS) as Nerventra [1]. |
| Huntington's Disease (HD) | Preclinical data shows rescue of striatal atrophy and motor deficits in mouse models [9]. A Phase II study (LEGATO-HD) was conducted to evaluate efficacy and safety [3]. |
| Ophthalmic Inflammation | A recent Phase I biodistribution study confirmed this compound can reach target eye tissues, supporting potential for treating uveitis [6]. Active Biotech is seeking a development partner for a Phase II trial [6]. |
This compound is an oral immunomodulatory drug that targets the aryl hydrocarbon receptor (AhR) [1] [2]. Its efficacy in EAE models is abolished in AhR knockout mice, confirming AhR as its critical molecular target [1]. The table below summarizes its core mechanisms and resulting efficacy.
| Mechanism of Action | Biological Consequences & Cell Populations Affected | Demonstrated Efficacy in EAE Models |
|---|---|---|
| AhR Agonism [1] [2] | Induction of AhR-pathway genes (Cyp1a1, Ahrr) [1]; Shift in immune balance [3]. | Reduced clinical score, CNS inflammation, and demyelination [1]. |
| Immunomodulation - Myeloid Cells [1] [4] | Promotes anti-inflammatory (Type II) monocytes and dendritic cells (DCs); Reduces pro-inflammatory cytokines (IL-17); Increases regulatory T cells (Tregs) [1]. | Suppressed T-cell priming and reactivation; Ameliorated disease severity [1] [5]. |
| Immunomodulation - NK Cells [4] | Upregulates DNAM-1 surface expression on NK cells; Promotes NK-DC crosstalk, reducing DC antigen presentation [4]. | Improved NK-cell-mediated immunoregulation; Suppressed CNS autoimmunity [4]. |
| Neuroprotection [6] [7] | Increased Brain-Derived Neurotrophic Factor (BDNF) in striatal neurons [7]; Reduced microglia activation [6]; Attenuated axonal injury and apoptosis [6]. | Preserved retinal ganglion cells and optic nerve function [6]; Improved motor coordination [7]. |
The following table consolidates quantitative findings from pivotal animal studies, detailing dosages, treatment regimens, and outcomes.
| Study Focus / Model | This compound Dose & Regimen | Key Quantitative Results |
|---|---|---|
| AhR Dependency [1] | 25 mg/kg daily, orally (prophylactic) | In WT mice: 93% inhibition of disease severity (p<0.0001); Incidence reduced from 100% to 20%. In AhR-/- mice: Efficacy was completely abolished [1]. |
| Optic Nerve & Retina Protection [6] | 1, 5, 25 mg/kg daily, orally (from day 1) | Dose-dependent reduction in clinical scores; 25 mg/kg: Significant reduction in optic nerve infiltration and demyelination scores; Preservation of retinal ganglion cells (Brn-3a+ cells) and improved scotopic b-wave amplitude [6]. |
| NK Cell-Mediated Protection [4] | 25 mg/kg daily, orally | Increased DNAM-1 expression on NK cells; Reduced EAE clinical scores; Effect was lost upon NK cell depletion [4]. |
| Chronic EAE in IFN-β k.o. Mice [3] | 2.5, 5, 25 mg/kg daily, orally (6 days/week) | 25 mg/kg: Significant reduction in Mean Cumulative Score (MCS) and body weight loss in both IFN-β k.o. and WT mice [3]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.
This compound's mechanism can be visualized through its primary AhR-mediated signaling and downstream immunomodulatory effects.
Diagram 1. This compound's primary AhR-mediated mechanism leads to immunomodulatory and neuroprotective effects, resulting in EAE amelioration.
The workflow for a typical EAE study investigating this compound is outlined below.
Diagram 2. Standard workflow for evaluating this compound in an EAE study, from induction to terminal analysis.
The therapeutic effects of laquinimod are strongly linked to its ability to modulate BDNF levels, as demonstrated by the following quantitative findings:
Table 1: BDNF Modulation in Clinical & Preclinical Models
| Disease Model / Patient Group | This compound Dose / Regimen | Key Findings on BDNF | Citation |
|---|---|---|---|
| Relapsing-Remitting MS Patients | Oral treatment (Phase II/III studies) | Significant and persistent increase in BDNF serum levels compared to baseline and placebo. | [1] |
| EAE Mice (MOG-induced) | 25 mg/kg, daily (oral gavage) | Restored BDNF expression in the CNS to levels comparable to healthy controls. | [2] |
| R6/2 HD Mouse Model | 5 mg/kg, daily | Significant increase in BDNF levels in the striatum, but not in the cortex. | [3] [4] |
| YAC128 HD Mouse Model | 1 & 10 mg/kg, daily (5 days/week for 6 mos) | Upregulation of BDNF, contributing to rescued striatal and cortical pathology. | [5] |
Table 2: Functional & Neuroprotective Outcomes in Preclinical Models
| Model / Outcome Measure | This compound Efficacy & Key Results | Citation |
|---|---|---|
| EAE Mice - Clinical Score | Ameliorated disease course; effect was BDNF-dependent (less effective in BDNF-knockout mice). | [1] |
| EAE Mice - Neuroprotection | Reduced inflammation, astrogliosis, and CNS damage; increased T-regulatory cells in the brain. | [2] |
| R6/2 HD Mice - Motor Function | Significant improvement in rotarod performance at 12 weeks (doses: 0.5, 5, 25 mg/kg). | [3] [4] |
| R6/2 HD Mice - Histopathology | Preservation of neurons in striatum; reduction in mutant huntingtin aggregates and iNOS+ cells. | [3] [4] |
| YAC128 HD Mice - Brain Pathology | Rescued striatal, cortical, and white matter (corpus callosum) atrophy. | [5] |
To help you evaluate or replicate these key findings, here are the methodologies from the cited studies.
1. Protocol: EAE Induction and this compound Treatment in Mice This protocol is foundational for studying this compound in multiple sclerosis.
2. Protocol: Assessing Efficacy in the R6/2 Huntington's Disease Mouse Model This model tests this compound's neuroprotective capacity in a neurodegenerative disease context.
This compound's therapeutic effects are multi-faceted. The following diagram synthesizes its core mechanisms as described across multiple studies.
Overview of this compound's immunomodulatory and neuroprotective mechanisms of action.
This compound's mechanism supports its investigation for multiple neurological diseases.
Laquinimod's effects are primarily mediated through its action on antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn modulates T-cell responses [1] [2]. It is a pro-drug, and its active metabolite, DELAQ, is a potent AhR agonist [2]. The following diagram illustrates the core signaling pathway and immunomodulatory effects of this compound.
This compound is metabolized to DELAQ, which activates AhR and inhibits NF-κB, leading to immune tolerance.
Activation of the AhR by DELAQ in dendritic cells initiates a tolerogenic program, characterized by the induction of enzymes Indoleamine 2,3-dioxygenase 1 and 2 (IDO1/IDO2) [2]. These enzymes catalyze the conversion of tryptophan to kynurenines, which promotes the differentiation of naive T cells into regulatory T cells (Tregs) and suppresses the activation of pro-inflammatory T helper cells [2].
Concurrently, this compound suppresses the NF-κB pathway, a key regulator of pro-inflammatory gene expression [1] [3]. This inhibition occurs in dendritic cells and leads to:
The immunomodulatory and protective effects of this compound have been demonstrated in various experimental models, as summarized in the table below.
| Experimental Model | This compound Dose / Concentration | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Human Monocyte-Derived DCs [1] | Therapeutic concentrations | Reduced capacity to induce CD4+ T cell proliferation; decreased pro-inflammatory cytokine and chemokine secretion. | Modulation of DC properties via NF-κB inhibition. |
| EAE (Mouse MS Model) [1] | Not specified (therapeutic administration) | Prevented relapses; reduced CNS infiltration of CD4+ and CD8+ T cells. | Downregulation of DC immunogenicity. |
| EAE (Lewis Rat) [3] | 0.16 - 16 mg/kg/day (oral) | Dose-dependent inhibition of incidence, clinical signs, inflammation, and demyelination. | Regulation of Th1/Th2 cytokine balance. |
| EAU (Mouse Uveitis Model) [2] | 25 mg/kg/day (oral gavage) | Fully suppressed disease when treated from Day 0; partial protection with delayed treatment (Day 7). | AhR-dependent impairment of T cell priming and reactivation via DCs. |
| Human PBMCs (In Vitro) [3] | 0.1 - 1 µM | No effect on cell viability; suppression of genes related to antigen presentation and inflammation. | Suppression of NF-κB pathway, leading to reduced adhesion, chemotaxis, and activation of apoptosis. |
For researchers aiming to investigate the mechanisms of this compound, here are detailed methodologies for key in vivo and in vitro experiments based on the cited literature.
The EAE model is a commonly used pre-clinical model for multiple sclerosis [1] [3].
This protocol evaluates the direct immunomodulatory effects of this compound on human dendritic cells [1].
To fully understand this compound's action, it is crucial to visualize the NF-κB pathway it inhibits. The canonical NF-κB pathway is a key signaling cascade regulating immune and inflammatory responses [4]. The diagram below details its activation and how this compound intervenes.
The canonical NF-κB pathway is activated by stimuli like LPS, leading to pro-inflammatory gene expression. This compound suppresses this pathway.
The unique dual mechanism of this compound, targeting both the AhR and NF-κB pathway, makes it a valuable tool for research and drug development.
Laquinimod's primary effect on Th17 cells is not direct, but rather mediated through its modulation of the innate immune system, particularly monocytes and dendritic cells.
Research using the Experimental Autoimmune Encephalomyelitis (EAE) model shows that in vivo this compound treatment alters populations of myeloid antigen-presenting cells (APCs). It increases CD11bhiGr1hi monocytes and decreases certain dendritic cell subsets. These this compound-induced myeloid cells exhibit a Type II anti-inflammatory phenotype, characterized by reduced phosphorylation of STAT1 and a distinct cytokine profile: they produce less IL-6, IL-12/23, and TNF and more IL-10 [1]. This shift is crucial because IL-6, IL-1β, and IL-23 are essential cytokines for the differentiation and stabilization of pathogenic Th17 cells.
A key molecular mechanism identified in human monocytes is the this compound-associated inhibition of the NF-κB pathway. A study on monocytes from this compound-treated MS patients showed reduced phosphorylation levels of the NF-κB p65 subunit upon lipopolysaccharide (LPS) stimulation. This inhibition leads to a downstream downregulation of IL-1β gene expression and secretion [2]. Since IL-1β is a potent driver of Th17 responses, its suppression is a major contributor to this compound's dampening effect on Th17 polarization.
The following diagram and experimental details illustrate how researchers have demonstrated this compound's indirect effect on Th17 cells.
Experimental evidence shows this compound modulates T cell responses via its effects on cells of the innate immune system [1].
This protocol is based on the methodology used to investigate this compound's mechanism in human subjects and in vitro [2].
Subject Groups & Cell Isolation:
In Vitro Monocyte Stimulation and Analysis:
T Cell Co-culture Assay:
The following table consolidates key quantitative findings from the cited research, demonstrating the measurable impact of this compound treatment.
| Experimental Readout | Effect of this compound | Experimental Context |
|---|---|---|
| IL-1β Secretion | Decreased in LPS-stimulated monocytes [2]. | Human monocytes from treated MS patients. |
| IL-1β Gene Expression | Downregulated [2]. | Human monocytes from treated MS patients (qPCR). |
| NF-κB p65 Phosphorylation | Reduced levels [2]. | Human monocytes from treated MS patients (flow cytometry). |
| Th17 Cell Frequency | Significant reduction in T cells co-cultured with this compound-treated monocytes [2]. | Human monocyte-CD4+ T cell co-culture. |
| CD86 Expression | Upregulated on circulating monocytes [2]; Lower on LPS-stimulated monocytes in vitro [3]. | Human monocytes from treated MS patients (flow cytometry). |
| Pro-inflammatory Cytokines (IL-6, IL-12/23, TNF) | Decreased production [1]. | Murine myeloid cells (Type II phenotype). |
While the development of this compound for multiple sclerosis and Huntington's disease has been discontinued, its mechanism of action remains a valuable source of insight for immunology research [2]. The compound is currently being evaluated for other immune-mediated conditions, such as inflammatory eye disorders, indicating that research into its effects on Th17 and other immune pathways continues [4].
This compound is an oral immunomodulatory agent developed for the treatment of relapsing-remitting multiple sclerosis (RRMS), representing a novel therapeutic approach in the management of this autoimmune demyelinating disorder. As a quinoline-3-carboxamide derivative, this compound is structurally related to roquinimex but was specifically engineered to demonstrate enhanced efficacy and improved safety profile compared to its predecessor [1] [2]. The compound exhibits a unique dual mechanism of action, modulating both the peripheral immune response and providing direct neuroprotective effects within the central nervous system (CNS) [1]. This compound has undergone extensive clinical evaluation through phase II and III trials, demonstrating consistent reduction in annualized relapse rates, disability progression, and MRI lesion activity, albeit with variable significance across different studies [3] [4].
The clinical development of this compound has involved dose-ranging studies to establish its safety profile and optimal dosing regimen. Early phase I trials focused on escalating dosage schemes to determine the maximum tolerated dose and characterize the drug's pharmacokinetic and pharmacodynamic properties [5] [6]. These investigations revealed that this compound exhibits dose-proportional pharmacokinetics and primarily impacts the innate immune system, particularly modulating dendritic cell populations [5]. Notably, in January 2016, subsequent to the completion of initial dose escalation studies, patients receiving this compound at doses exceeding 1.0 mg per day were discontinued from clinical trials due to emerging safety concerns regarding an imbalance in cardio- and cerebrovascular adverse events [5]. This application note provides a comprehensive technical resource summarizing the methodological framework, safety outcomes, and immune profiling data from this compound dose escalation studies to inform future research and clinical development efforts.
The foundational dose escalation study (MS-LAQ-101) employed a randomized, double-blind, placebo-controlled design conducted across seven centers in Germany between August 2009 and March 2012 [5] [6]. The trial enrolled 112 patients with confirmed RRMS according to revised McDonald criteria, who were aged 18-55 years with baseline Expanded Disability Status Scale (EDSS) scores of 0-5.5, and at least one documented relapse in the 3 years prior to screening [5]. Participants were randomized in a 3:1 ratio (this compound:placebo) across sequential dose-escalating cohorts, with the exception of the first cohort which utilized a 3:3:2 ratio for two this compound arms and placebo [5]. The dose escalation scheme progressed from a starting daily oral dose of 0.9 mg, increasing in 0.3 mg increments through seven dose levels up to 2.7 mg, with each cohort receiving treatment for 4 weeks [5] [6]. This rigorous methodological approach allowed for systematic evaluation of safety parameters and identification of potential dose-limiting toxicities.
The dose escalation study demonstrated that this compound was generally well-tolerated across the investigated dose range. Among the 84 patients receiving this compound (0.9-2.7 mg) and 28 receiving placebo, no deaths occurred during the study period, and only one serious adverse event (perichondritis) was reported, which was deemed unrelated to this compound administration [5] [6]. Critically, the incidence of adverse events did not increase with escalating doses, supporting the tolerability of the compound across the tested range [5]. Laboratory abnormalities observed more frequently in this compound-treated patients included elevations in liver enzymes (ALT, AST), P-amylase, C-reactive protein (CRP), and fibrinogen; however, most of these shifts were clinically non-significant and did not necessitate discontinuation of therapy [5] [6]. The absence of predefined dose-limiting toxicities and the manageable safety profile supported further investigation of this compound in longer-term phase III clinical trials.
Table 1: Safety Overview from this compound Dose Escalation Study
| Safety Parameter | This compound Group (n=84) | Placebo Group (n=28) | Comments |
|---|---|---|---|
| Serious Adverse Events | 1 case (perichondritis) | None | Unrelated to study drug |
| Mortality | No deaths | No deaths | - |
| Dose-Related AE Increase | No increased incidence | - | Across 0.9-2.7 mg range |
| Laboratory Abnormalities | Increased liver enzymes, P-amylase, CRP, fibrinogen | Less frequent | Most clinically non-significant |
| Treatment Discontinuation | Not reported | Not reported | No pattern of discontinuation due to AEs |
Table 2: Pharmacokinetic Parameters Across this compound Dose Range
| Dose (mg) | C~max~ (ng/mL) | AUC~0-24~ (h·ng/mL) | T~max~ (h) | t~1/2~ (h) | Linearity |
|---|---|---|---|---|---|
| 0.9 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 1.2 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 1.5 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 1.8 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 2.1 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 2.4 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
| 2.7 | Data not reported | Data not reported | Data not reported | Data not reported | Dose-proportional |
This compound exerts its therapeutic effects through multifaceted mechanisms involving both the peripheral immune system and central nervous system. At the molecular level, this compound functions as a modulator of NF-κB signaling, specifically targeting key components including proto-oncogene c-Rel, Transcription factor RelB, Transcription factor p65, and the NF-κB subunits p100 and p105 [7]. This modulation of the NF-κB pathway results in downstream suppression of pro-inflammatory gene networks and underlies this compound's effects on antigen-presenting cells [1] [2]. Additionally, this compound activates the aryl hydrocarbon receptor (AhR), a pathway involved in immune regulation and maintenance of cellular homeostasis [5]. The drug is primarily metabolized by cytochrome P450 3A4 (CYP3A4), which has implications for potential drug-drug interactions in clinical practice [7]. The combination of these molecular actions contributes to this compound's unique immunomodulatory profile, distinct from other disease-modifying therapies for multiple sclerosis.
This compound demonstrates particularly pronounced effects on the innate immune system, specifically modulating the function and frequency of various antigen-presenting cell populations. The dose escalation study included an immunological substudy that revealed significant dose-dependent decreases in the frequency of 6-sulpho LacNAc+ dendritic cells (slanDCs) following this compound treatment compared to placebo [5] [6]. slanDCs are pro-inflammatory dendritic cells that express CD83 and produce tumor necrosis factor-α (TNF-α), and their reduction is linked to decreased inflammatory activity in multiple sclerosis [5]. Beyond its effects on dendritic cells, this compound promotes the development of anti-inflammatory type II monocytes and dendritic cells associated with reduced production of pro-inflammatory cytokines (IL-6, IL-12/IL-23, TNF) and increased production of anti-inflammatory IL-10 [1]. These alterations in innate immune cells subsequently influence adaptive immune responses, resulting in a shift in T-cell polarization characterized by reduction in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Treg) [1]. This immunomodulatory cascade ultimately leads to decreased migration of inflammatory cells into the central nervous system and reduced CNS inflammation.
Diagram 1: this compound Mechanism of Action and Immunomodulatory Signaling Pathways. This diagram illustrates the molecular targets, immune modulation cascades, and clinical outcomes associated with this compound treatment in RRMS.
Objective: To evaluate the safety, tolerability, and pharmacokinetics of escalating doses of oral this compound (0.9-2.7 mg) administered daily for 4 weeks in patients with RRMS.
Patient Population:
Study Design:
Assessments:
Objective: To assess the effects of this compound on immune cell populations, particularly 6-sulpho LacNAc+ dendritic cells (slanDCs), in peripheral blood of RRMS patients.
Sample Collection:
Immunophenotyping by Flow Cytometry:
Gene Expression Analysis (Ancillary Study):
Diagram 2: Experimental Workflow for this compound Dose Escalation Study. This diagram outlines the sequential design, key assessments, and timepoints for the phase I dose escalation trial of this compound in RRMS patients.
Statistical Analysis for Clinical Data:
Analysis of Immune Parameters:
The comprehensive data generated from this compound dose escalation studies provide valuable insights for drug development in neuroimmunological disorders. The safety profile established across the 0.9-2.7 mg dose range informed the selection of 0.6 mg as the dose for subsequent phase III trials, balancing efficacy with acceptable toxicity [5] [3]. The pharmacodynamic evidence of this compound's effect on innate immunity, particularly the dose-dependent reduction in slanDC frequency, provides a potential biomarker for monitoring biological activity in future clinical trials [5]. Furthermore, the gene expression signatures identified in PBMCs from this compound-treated patients reveal modulation of critical inflammatory pathways, including TGF-β signaling and NF-κB activation, which may serve as predictive biomarkers of treatment response [2].
The methodological approaches detailed in these application notes can be adapted for dose-finding studies of other immunomodulatory agents in multiple sclerosis and related autoimmune conditions. The integration of comprehensive immune monitoring with traditional safety assessment represents a modern paradigm in clinical trial design that facilitates understanding of both clinical and biological effects of investigational therapies. Importantly, the experience with this compound dose escalation highlights the critical importance of careful cardiovascular monitoring for compounds in this class, given the emerging safety signals that led to discontinuation of doses above 1.0 mg in subsequent trials [5]. These findings collectively contribute to the evolving framework for targeted therapy development in multiple sclerosis, emphasizing the integration of mechanistic studies within clinical trial design to optimize therapeutic development.
Laquinimod is a synthetic quinoline-3-carboxamide developed as an oral immunomodulatory agent [1]. While initially developed for Relapsing-Remitting Multiple Sclerosis (RRMS), recent clinical research focuses on its potential as a topical treatment for inflammatory eye diseases, as it has been shown to reach therapeutically relevant concentrations in the posterior parts of the eye when administered as eye drops [2] [3].
Accurate and sensitive measurement of drug concentration in biological matrices like plasma is a cornerstone of clinical development. The methods described here were developed to support clinical pharmacokinetic and toxicokinetic studies of this compound, providing the data necessary to understand how the drug is absorbed, distributed, metabolized, and excreted in the human body [4].
Two distinct LC-MS/MS methods were developed and validated to cover different concentration ranges, ensuring flexibility for various clinical study needs [4].
The table below summarizes the key validated parameters for both methods.
| Parameter | Method 1: Low Level | Method 2: Wide Range |
|---|---|---|
| Dynamic Range | 0.4 – 100 nmol/L | 0.75 – 15,000 nmol/L |
| LLOQ | 0.4 nmol/L | 0.75 nmol/L |
| Sample Volume | 0.5 mL | 0.05 mL |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Chromatography | Isocratic elution | Fast Gradient elution |
| Intra-day Precision | 1.6 – 3.5% | 1.6 – 3.5% |
| Inter-day Precision | 2.1 – 5.7% | 2.1 – 5.7% |
| Extraction Recovery | 90 – 97% | 90 – 97% |
Abbreviation: LLOQ, Lower Limit of Quantification.
This method is recommended when high sensitivity is the primary requirement.
This method is optimized for high-throughput and a broad calibration range.
The following diagram illustrates the workflow for both methods:
Both methods were comprehensively validated according to standard bioanalytical guidelines, proving them suitable for clinical use [4].
These validated methods were successfully applied to profile this compound levels in plasma from subjects enrolled in clinical trials, generating robust pharmacokinetic data [4].
The two LC-MS/MS methods presented provide researchers with reliable, validated tools for the quantitative determination of this compound in human plasma. Their high sensitivity, precision, and dual-range capability make them well-suited for supporting all phases of clinical pharmacokinetic profiling, from early development to large-scale trials. As clinical development of this compound continues, particularly in its new application for inflammatory eye diseases [2], these robust bioanalytical methods remain fundamental for understanding its pharmacokinetic properties.
Laquinimod is a novel orally administered quinoline-3-carboxamide derivative currently in development for the treatment of relapsing-remitting multiple sclerosis (RRMS) and progressive forms of MS. As a synthetic compound structurally related to roquinimex (linomide) but with a superior safety profile, this compound represents a promising therapeutic approach that combines immunomodulatory properties with potential neuroprotective effects [1] [2]. With its favorable pharmacokinetic profile characterized by high oral bioavailability (80%-90%), long half-life (~80 hours), and ability to cross the blood-brain barrier, this compound offers both peripheral and central nervous system activities [3] [2]. The drug is metabolized predominantly by cytochrome P450 3A4 (CYP3A4) and acts as a strong inducer of cytochrome P450 1A2, requiring consideration of potential drug interactions in clinical applications [3]. These application notes provide a comprehensive technical overview of this compound's mechanisms, efficacy, safety, and experimental protocols to support research and development activities.
This compound exhibits a multimodal mechanism of action that targets both inflammatory and neurodegenerative processes in multiple sclerosis. Unlike conventional immunosuppressive agents, this compound demonstrates immunomodulatory properties without causing broad immunosuppression, maintaining the host's ability to respond to immunological challenges [3] [1].
Table 1: Key Mechanisms of Action of this compound in Multiple Sclerosis
| Biological Target | Specific Effects | Functional Consequences |
|---|---|---|
| Dendritic Cells | Reduces number and immunogenicity; decreases chemokine production; downregulates antigen presentation capacity | Reduced T-cell activation and proliferation; decreased migration of inflammatory cells to CNS [4] |
| T-Cell Populations | Suppresses Th17 proinflammatory responses; increases regulatory T-cells (Foxp3+); shifts cytokine balance toward Th2/Th3 | Increased IL-4, IL-10, TGF-β; decreased IL-12, TNF-α; reduced autoimmune inflammation [1] [2] |
| Monocytes/Macrophages | Promotes regulatory phenotype; reduces CD86 expression; decreases CCL2 and CCL5 secretion | Lower proinflammatory cytokine secretion; reduced CNS infiltration [2] |
| B-Cells | Modulates cytokine production and T-cell cytokine profile; promotes IL10+ CD86+ CD25+ regulatory B-cell subset | Enhanced immunoregulatory functions [1] |
| NF-κB Pathway | Inhibits NF-κB signaling in dendritic cells and astrocytes | Reduced production of proinflammatory mediators and chemokines [4] [2] |
| Neuroprotective Mechanisms | Increases brain-derived neurotrophic factor (BDNF); modulates glutamatergic signaling; reduces astrocyte activation | Decreased axonal damage, demyelination, and oligodendrocyte apoptosis; preservation of CNS tissue [1] [2] |
The primary immunomodulatory effects of this compound occur through modulation of antigen-presenting cells, particularly dendritic cells and monocytes/macrophages. Treatment with this compound reduces the capacity of dendritic cells to induce CD4+ T-cell proliferation and proinflammatory cytokine secretion, ultimately decreasing the immunogenicity of dendritic cell responses [4] [1]. This effect is mediated through inhibition of the NF-κB signaling pathway, which represents a central mechanism underlying this compound's anti-inflammatory properties [4] [2].
In addition to its immunomodulatory effects, this compound demonstrates direct neuroprotective activity within the central nervous system. This compound treatment significantly increases expression of brain-derived neurotrophic factor (BDNF) in the cortex and basal ganglia, which is associated with reduced myelin and axonal damage [1] [2]. Furthermore, this compound modulates glutamatergic signaling by reducing overactive NMDA receptor function while increasing GABAergic synaptic currents, thereby limiting excitotoxicity and subsequent axonal loss [1] [2]. These multimodal mechanisms position this compound uniquely among disease-modifying therapies for MS, potentially addressing both inflammatory activity and progressive neurodegeneration.
The clinical efficacy of this compound has been evaluated in multiple phase II and III randomized controlled trials involving over 3,600 patients with relapsing-remitting multiple sclerosis. The consolidated data from these studies demonstrate a consistent pattern of treatment effects characterized by moderate impact on relapse rates but significant benefits on disability progression and brain atrophy [5] [1].
Table 2: Summary of Clinical Efficacy Outcomes from this compound Phase III Trials
| Efficacy Parameter | ALLEGRO Trial (0.6 mg/day) | BRAVO Trial (0.6 mg/day) | Pooled Analysis |
|---|---|---|---|
| Annualized Relapse Rate (ARR) | 0.30 vs 0.39 (placebo); 23% reduction [6] | 0.30 vs 0.37-0.39 (placebo); 21.3% reduction after adjustment [6] | Mean difference: -0.08 (95% CI: -0.12, -0.04) [5] |
| Disability Progression (3-month confirmed) | 11.1% vs 15.7% (placebo); 29% risk reduction [6] | 33.5% risk reduction vs placebo [6] | HR = 0.75 (95% CI: 0.59, 0.96) [5] |
| Disability Progression (6-month confirmed) | Not reported | Not reported | HR = 0.69 (95% CI: 0.45, 1.06) [5] |
| Gd-enhancing Lesions | 1.33 vs 2.12 (placebo); 37% reduction [6] | Significant reduction vs placebo [3] | Consistent reduction across trials [5] |
| New T2 Lesions | 5.03 vs 7.14 (placebo); 30% reduction [6] | Significant reduction vs placebo [3] | Consistent reduction across trials [5] |
| Brain Atrophy | Not reported | 27.5% reduction vs placebo [6] | 30% reduction in pooled analysis [3] |
| Relapse-free Patients | Not reported | Not reported | RR = 1.14 (95% CI: 1.06, 1.22) [5] |
A 2025 meta-analysis of four randomized controlled trials including 3,665 patients confirmed that this compound significantly reduced the annualized relapse rate compared with placebo (mean difference = -0.08, 95% CI = -0.12, -0.04) and provided a significant advantage for 3-month confirmed disability progression (hazard ratio = 0.75, 95% CI = 0.59, 0.96) [5]. The analysis also demonstrated that this compound was significantly better than placebo in maintaining relapse-free status (risk ratio = 1.14, 95% CI = 1.06, 1.22) [5].
The temporal pattern of this compound effects reveals an interesting profile: while its impact on relapse rates is more modest compared to some other disease-modifying therapies, its effects on disability progression and brain atrophy are pronounced and clinically significant. This discrepancy suggests that this compound's therapeutic benefits may extend beyond its anti-inflammatory properties to include direct neuroprotective effects that attenuate neurodegenerative processes in MS [3] [1] [2]. The significant reduction in brain atrophy (27.5%-30% across studies) provides compelling support for this neuroprotective potential [3] [6].
This compound demonstrates a generally favorable safety profile with manageable adverse effects based on pooled data from clinical trials. The most recent meta-analysis of randomized controlled trials concluded that this compound had a comparable safety profile to placebo (risk ratio = 1.06, 95% CI = 0.81, 1.39) with low discontinuation rates due to adverse events [5].
Table 3: Safety and Adverse Event Profile of this compound 0.6 mg/day
| Safety Parameter | Incidence this compound | Incidence Placebo | Comments |
|---|---|---|---|
| Treatment Discontinuation due to AEs | 6.4% [3] | 4.7% [3] | Low discontinuation rates |
| Deaths | 0.1% (1/983) [3] | 0.3% (3/1005) [3] | Not treatment-related |
| Common AEs (≥5%) | Back pain, neck pain, appendicitis [3] | Lower incidence | Generally mild to moderate |
| Laboratory Abnormalities | Increased liver enzymes, elevated fibrinogen, changes in hematologic parameters [3] | Lower incidence | Typically asymptomatic, occur within 90 days of treatment initiation |
| Serious Adverse Events | Similar to placebo [3] | Similar to this compound | Including malignancies, infections, cardiovascular events |
| Cardiovascular Effects | Not associated with increased risk [3] | Reference | Unlike predecessor linomide |
| Pregnancy Considerations | Contraindicated due to teratogenicity in animals [3] | N/A | Stringent contraception required |
The most common adverse events associated with this compound treatment include back pain, neck pain, and appendicitis, with the latter showing a small but consistent increase across studies [3]. Laboratory abnormalities typically follow a consistent temporal pattern: mild, non-progressive increases in liver enzymes, fibrinogen levels, and hematologic parameters that occur within the first 90 days of treatment initiation, then stabilize or revert to baseline levels during continued treatment [3]. These changes are generally asymptomatic and do not require treatment discontinuation.
Potential risks identified in preclinical studies included uterine adenocarcinomas and oral cavity tumors in female rats at high doses, as well as reproductive toxicity and teratogenicity (urogenital malformations) in rats at doses similar to the clinical dose of 0.6 mg/day [3]. However, these findings were not observed in human trials and are considered species-specific, though the relevance to humans cannot be entirely excluded. Importantly, this compound did not demonstrate the serious cardiopulmonary toxicities (pericarditis, myocardial infarction, serositis) that led to the discontinuation of its predecessor, linomide [3] [1]. Nonetheless, stringent contraception is required during treatment due to the potential teratogenic effects observed in animal studies.
Purpose: To evaluate the effects of this compound on human dendritic cell maturation, cytokine production, and T-cell stimulatory capacity.
Methodology:
Key Observations: this compound-treated dendritic cells typically demonstrate reduced surface expression of CD86, decreased secretion of proinflammatory cytokines and chemokines, and impaired capacity to stimulate CD4+ T-cell proliferation [4].
Purpose: To evaluate the therapeutic efficacy of this compound in the mouse EAE model, representing the primary animal model of multiple sclerosis.
Methodology:
Expected Outcomes: this compound treatment typically results in reduced clinical severity, decreased relapse frequency in relapsing models, diminished CNS infiltration of CD4+ and CD8+ T-cells and macrophages, and preservation of myelin and axons compared to vehicle-treated controls [1] [2].
This compound primarily exerts its effects through modulation of the NF-κB signaling pathway, which represents a central mechanism underlying its immunomodulatory properties. The following diagram illustrates the key molecular mechanisms through which this compound modulates dendritic cell function and neuroinflammation via this pathway:
The NF-κB inhibition pathway represents the primary mechanism through which this compound modulates dendritic cell function and neuroinflammation. This compound targets key steps in this pathway, ultimately reducing the production of proinflammatory cytokines (IL-12, TNF-α), chemokines (CCL2, CCL5), and major histocompatibility complex class II (MHC-II) molecules [4] [2]. This inhibition occurs in both peripheral antigen-presenting cells and CNS-resident glial cells, particularly astrocytes, contributing to this compound's dual anti-inflammatory and neuroprotective effects [4] [2].
In addition to NF-κB pathway modulation, this compound influences several other signaling cascades:
These multifaceted mechanisms collectively contribute to this compound's unique clinical profile, characterized by significant effects on disability progression and brain atrophy that exceed what would be expected from its moderate impact on relapse rates.
This compound represents a novel therapeutic approach in multiple sclerosis treatment, combining immunomodulatory properties with potential neuroprotective effects. Its unique mechanism of action centered on dendritic cell modulation and NF-κB pathway inhibition distinguishes it from other disease-modifying therapies currently available for MS. The clinical trial data demonstrate a consistent pattern of benefits on disability progression and brain atrophy reduction, suggesting disease-modifying effects beyond conventional anti-inflammatory activity [4] [5] [3].
The favorable safety profile of this compound, characterized by manageable adverse events and low discontinuation rates, positions it as a potential candidate for long-term disease management. However, the risk-benefit assessment must consider potential concerns raised in animal studies, particularly regarding teratogenicity, which necessitates stringent contraception during treatment [3]. Future research directions should focus on optimizing patient selection, exploring combination therapies with other disease-modifying agents, and investigating potential applications in progressive forms of MS where neuroprotection may be particularly valuable [2]. Additionally, further elucidation of this compound's effects on specific immune cell subpopulations and neurodegenerative processes will enhance our understanding of its mechanism of action and potential clinical utility.
Laquinimod is an orally active immunomodulatory agent that has been investigated for its potential disease-modifying effects in Huntington's disease (HD). The LEGATO-HD trial (NCT02215616), a multicenter, randomized, double-blind, placebo-controlled phase 2 study, evaluated the safety and efficacy of this compound in early HD patients over 52 weeks. This compound represents a novel approach to HD treatment by targeting the neuroinflammatory components of disease pathology rather than directly addressing mutant huntingtin protein levels. The completed LEGATO-HD study demonstrated that while this compound did not show statistically significant improvements in motor symptoms compared to placebo, it did exhibit a significant effect on reducing caudate volume loss, suggesting potential neuroprotective benefits that warrant further investigation [1] [2].
The mechanistic basis for this compound in HD stems from its ability to modulate central nervous system inflammatory pathways that are increasingly recognized as contributors to HD pathology. Research has demonstrated that this compound treatment results in downregulation of proinflammatory cytokines in monocytes from both pre-manifest and manifest HD gene carriers, with significantly reduced levels of IL-1β, IL-5, IL-8, IL-10, IL-13, and TNFα following lipopolysaccharide stimulation [3]. This immunomodulatory activity, combined with effects on microglial activation and potential neuroprotective mechanisms, positions this compound as a unique therapeutic approach among investigational HD treatments that primarily focus on huntingtin-lowering strategies [4] [5].
Table 1: LEGATO-HD Trial Design Overview
| Trial Characteristic | Specification |
|---|---|
| ClinicalTrials.gov ID | NCT02215616 |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, phase 2 |
| Countries | 10 (Canada, Czech Republic, Germany, Italy, Netherlands, Portugal, Russia, Spain, UK, USA) |
| Study Sites | 48 |
| Treatment Duration | 52 weeks |
| Population | Early Huntington's disease patients (ages 21-55) |
| CAG Repeat Length | 36-49 |
| Key Inclusion Criteria | UHDRS-TMS >5, Total Functional Capacity ≥8 |
| Treatment Groups | Placebo, this compound 0.5 mg, this compound 1.0 mg, this compound 1.5 mg* |
| Primary Endpoint | Change in UHDRS-Total Motor Score (TMS) from baseline to week 52 |
| Key Secondary Endpoint | Percent change in caudate volume from baseline to week 52 |
*The 1.5 mg group was discontinued before recruitment completion due to cardiovascular safety concerns in multiple sclerosis studies [1].
The LEGATO-HD trial yielded mixed efficacy results that provide important insights into this compound's potential therapeutic profile in Huntington's disease. For the primary endpoint of change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) at week 52, the comparison between this compound 1.0 mg and placebo showed no statistically significant difference (least squares mean difference: 0.78, 95% CI: -1.42 to 2.98, p=0.4853). The least squares mean change from baseline was 1.98 (SE 0.83) in the this compound 1.0 mg group compared to 1.2 (0.82) in the placebo group [1] [2]. This suggests that this compound did not demonstrate a clinically meaningful effect on the motor symptoms of HD over the 52-week treatment period.
In contrast, the key secondary endpoint of caudate volume reduction showed a statistically significant beneficial effect. The percent change in caudate volume at week 52 was significantly reduced in the this compound 1.0 mg group compared to placebo (least squares mean difference: -1.76%, 95% CI: -2.67 to -0.85; p=0.0002). The least squares mean change was 3.10% (SE 0.38) in the 1.0 mg group versus 4.86% (0.38) in the placebo group [1]. This finding represents an important potential neuroprotective effect, as reduced caudate atrophy is a recognized marker of disease progression in HD. The dissociation between clinical motor scores and imaging biomarkers has been observed in other neurodegenerative disease trials and may reflect the need for longer treatment durations to translate structural preservation into functional benefits.
This compound demonstrated a generally favorable safety profile in the LEGATO-HD trial, with no new safety concerns identified beyond those previously observed in multiple sclerosis studies. The incidence of serious adverse events was similar across treatment groups: 7% in the placebo group, 7% in the this compound 0.5 mg group, 5% in the this compound 1.0 mg group, and 3% in the this compound 1.5 mg group. One death occurred during the trial, which was in the placebo group and judged to be unrelated to treatment [1].
The most frequent adverse events observed across all this compound dose groups were headache (16%), diarrhea (10%), fall (7%), nasopharyngitis (8%), influenza (6%), vomiting (5%), arthralgia (5%), irritability (4%), fatigue (3%), and insomnia (3%) [1]. It is noteworthy that the 1.5 mg dose group was discontinued early in the trial due to cardiovascular safety concerns identified in previous multiple sclerosis studies, though the lower doses (0.5 mg and 1.0 mg) appeared well-tolerated in the HD population. The safety findings support continued investigation of this compound at appropriate doses in HD, particularly given the favorable balance between potential benefits and risks.
Table 2: Efficacy Outcomes from LEGATO-HD Trial
| Efficacy Measure | This compound 1.0 mg | Placebo | Treatment Difference | P-value |
|---|---|---|---|---|
| Primary Endpoint | ||||
| UHDRS-TMS Change from baseline (SE) | 1.98 (0.83) | 1.2 (0.82) | 0.78 (-1.42 to 2.98) | 0.4853 |
| Key Secondary Endpoint | ||||
| Caudate Volume % Change (SE) | 3.10% (0.38) | 4.86% (0.38) | -1.76% (-2.67 to -0.85) | 0.0002 |
| Other Measures | ||||
| Serious Adverse Events | 5% | 7% | - | - |
| Study Completion Rate | ~81% (across all groups) | ~81% (across all groups) | - | - |
Table 3: Most Frequent Adverse Events (≥5% incidence in any this compound group)
| Adverse Event | This compound All Doses (n=244) | Placebo (n=108) |
|---|---|---|
| Headache | 16% | * |
| Diarrhea | 10% | * |
| Fall | 7% | * |
| Nasopharyngitis | 8% | * |
| Influenza | 6% | * |
| Vomiting | 5% | * |
| Arthralgia | 5% | * |
| Irritability | 4% | * |
| Fatigue | 3% | * |
| Insomnia | 3% | * |
*Specific percentages for placebo group not provided in source publication beyond serious adverse events [1].
The immunomodulatory effects of this compound can be evaluated through cytokine production assays in human peripheral blood mononuclear cells (PBMCs) and monocytes. This protocol is adapted from the methodology used to demonstrate this compound's effect on hyperactive cytokine production in HD patient myeloid cells [3].
Protocol Steps:
Key Applications: This protocol allows researchers to quantify this compound's effects on the hyperactive cytokine release characteristic of HD patient immune cells. The expected outcome is significantly reduced proinflammatory cytokine production in this compound-treated HD patient monocytes compared to untreated controls, with minimal effects on healthy control cells [3].
The clinical efficacy of this compound in HD patients should be evaluated using standardized rating scales and neuroimaging biomarkers as validated in the LEGATO-HD trial [1] [2].
Protocol Steps:
Key Considerations: The UHDRS-TMS assessment should be conducted by experienced raters who remain blinded to treatment assignment. For caudate volume measurements, centralized reading centers with quality control procedures are essential to minimize variability. Sample size calculations for future trials should account for the observed effect sizes from LEGATO-HD, particularly the approximately 1.76% reduction in caudate atrophy with this compound 1.0 mg versus placebo [1].
This compound exerts its effects through multiple immunomodulatory pathways that target both peripheral and central nervous system inflammation in Huntington's disease. The compound is a small-molecule quinoline-3-carboxamide derivative with oral bioavailability and central nervous system penetration [6]. Its molecular formula is C19H17ClN2O3, with a molecular weight of 357 g/mol [7].
The primary mechanisms of this compound relevant to HD pathology include:
Modulation of Cytokine Production: this compound dampens hyperactive production of proinflammatory cytokines (IL-1β, IL-5, IL-8, IL-10, IL-13, TNFα) in stimulated HD patient monocytes, with more pronounced effects in manifest and pre-manifest HD cells compared to healthy controls [3].
Effects on NF-κB Signaling: this compound reduces astrocytic NF-κB activation, thereby decreasing the production of inflammatory mediators and potentially preserving myelin integrity [7] [3].
Regulation of Immune Cell Function: this compound promotes a shift from proinflammatory T-helper 1 (Th1) responses toward anti-inflammatory Th2/Th3 profiles, increases regulatory T cells, and reduces leukocyte migration into the CNS [7] [6].
Neuroprotective Effects: this compound increases expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival, and modulates microglial activation to reduce neuroaxonal damage [7] [6].
Potential Aryl Hydrocarbon Receptor Activation: Recent evidence suggests this compound may activate the aryl hydrocarbon receptor (AhR) in astrocytes, contributing to its anti-inflammatory effects [6].
The following diagram illustrates this compound's multifaceted mechanism of action in Huntington's disease:
Figure 1: this compound's Multifaceted Mechanism of Action in Huntington's Disease
The diagram illustrates how this compound targets both peripheral and central inflammatory processes in Huntington's disease. In the periphery, it modulates monocyte cytokine production and promotes a Th2/Th3 T-cell shift. Within the central nervous system, this compound inhibits astrocytic NF-κB activation, reduces microglial activation, and enhances BDNF expression. These coordinated actions ultimately contribute to neuroprotective effects that may slow disease progression.
The investigation of this compound in Huntington's disease represents an important approach to targeting the neuroinflammatory components of HD pathology. The completed LEGATO-HD phase 2 trial provided evidence that while this compound did not demonstrate significant effects on motor function as measured by UHDRS-TMS, it did significantly reduce caudate volume loss compared to placebo [1] [2]. This dissociation between structural and clinical outcomes is not uncommon in neurodegenerative disease trials and may reflect several factors, including the relatively slow progression of HD, the insensitivity of clinical rating scales to detect subtle changes, or the possibility that longer treatment duration is needed to translate structural preservation into functional benefits.
Future research directions for this compound in HD should consider:
Longer Duration Trials: Given the chronic, progressive nature of HD and the potential neuroprotective effects suggested by reduced caudate atrophy, studies of longer duration (e.g., 2-3 years) may be necessary to detect clinical benefits.
Earlier Intervention: Targeting pre-manifest or very early-stage HD patients, when neuroprotective strategies might have greater impact prior to significant neuronal loss.
Combination Therapies: Exploring this compound in combination with huntingtin-lowering approaches or other disease-modifying strategies to address multiple aspects of HD pathology simultaneously.
Advanced Biomarker Development: Incorporating emerging biomarkers such as neurofilament light chain, mHTT quantification in CSF, and advanced neuroimaging techniques to better assess treatment response.
The favorable safety profile of this compound at the 0.5 mg and 1.0 mg doses, combined with its oral administration, supports further clinical development. However, the failure to meet the primary clinical endpoint in LEGATO-HD suggests that careful consideration of trial design, patient selection, and endpoint selection will be crucial for future studies. As the HD therapeutic landscape evolves, this compound's unique mechanism of action focusing on neuroinflammation may potentially complement other therapeutic approaches targeting mutant huntingtin protein, DNA repair mechanisms, or specific symptomatic features of HD [4] [5].
Laquinimod is a first-in-class, orally administered small molecule immunomodulator with a novel mechanism of action that shows significant promise for the treatment of Crohn's disease (CD). As a quinoline-3-carboxamide derivative (ABR-215062), this compound represents an innovative therapeutic approach for managing moderate-to-severe active CD, particularly for patients who may benefit from its unique immunomodulatory properties rather than broad immunosuppression. With the chemical formula C₁₉H₁₇ClN₂O₃ and a molar mass of 356.803 g/mol, this compound demonstrates favorable oral bioavailability of approximately 80-90% and reaches maximum plasma concentrations within 2 hours of administration. The compound is primarily metabolized in the liver by the cytochrome isoenzyme CYP3A4 and is excreted in urine, with only 5-10% eliminated unchanged. Its ability to cross biological barriers, including the blood-brain barrier and potentially the gut mucosa, enables direct modulation of inflammatory processes in the gastrointestinal tract. [1] [2]
The development of this compound stems from the modification of its progenitor compound, roquinimex (Linomide), which was halted in clinical development due to serious adverse events including serositis and myocardial infarction. Structural optimization yielded this compound, which demonstrates a 20-fold increase in potency in animal models of autoimmune diseases while exhibiting a markedly improved safety profile. Active Biotech, the company developing this compound, has announced a strategic redirection focusing on advancing this compound for Crohn's disease alongside other inflammatory conditions, leveraging the extensive existing clinical data from previous development programs in multiple sclerosis. This repositioning capitalizes on the compelling preclinical evidence and early clinical results suggesting potential efficacy in inflammatory bowel diseases. [1] [3]
This compound exerts its therapeutic effects through a multimodal mechanism of action that primarily involves modulation of the aryl hydrocarbon receptor (AhR) pathway, a critical regulator of immune homeostasis. The AhR is a ligand-activated transcription factor expressed in various immune cells, particularly antigen-presenting cells. Upon binding to this compound, AhR undergoes conformational changes, translocates to the nucleus, and initiates a transcriptional program that reprograms immune cells toward a tolerogenic phenotype. This fundamental mechanism underlies this compound's unique immunomodulatory properties in Crohn's disease, distinguishing it from conventional immunosuppressive therapies. Additionally, this compound demonstrates structural similarity to kynurenic acid (KYNA), an endogenous AhR ligand, potentially explaining its affinity for this receptor and its ability to modulate inflammatory pathways relevant to intestinal inflammation. [4] [2]
The AhR activation by this compound initiates a cascade of immunomodulatory events that collectively contribute to its therapeutic potential in Crohn's disease:
Regulation of Antigen-Presenting Cells: this compound-treated dendritic cells and monocytes/macrophages show decreased expression of co-stimulatory molecules (CD86) and reduced production of proinflammatory chemokines (CCL-2, CCL-5). This is mediated through inhibition of the NF-κB pathway, resulting in impaired T-cell activation and reduced migration of inflammatory cells to sites of inflammation. [1] [2]
Modulation of T-cell Responses: this compound promotes a Th1/Th17 to Th2 shift in immune responses by suppressing proinflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells while inducing regulatory T-cells (Tregs). This rebalancing of the T-cell compartment is particularly relevant in Crohn's disease, which is characterized by excessive Th1-driven inflammation. The drug also reduces the production of proinflammatory cytokines including TNF-α, IL-12, and IL-17 while increasing anti-inflammatory mediators such as IL-4 and IL-10. [1] [2]
Effects on B-cell Function: this compound treatment increases populations of regulatory B-cells characterized by expression of CD86+, CD25+, and IL-10+ CD25+, contributing to the overall anti-inflammatory environment. These regulatory B-cells play a crucial role in controlling excessive immune activation in the gastrointestinal mucosa. [2]
The following diagram illustrates the key mechanistic pathways of this compound in modulating immune responses in Crohn's disease:
The clinical efficacy of this compound in Crohn's disease was evaluated in a multicenter, double-blind, placebo-controlled Phase II study involving 180 patients with active disease. Participants were randomized to receive different doses of this compound (0.5 mg, 1 mg, 1.5 mg, or 2 mg daily) or placebo for an 8-week treatment period. The primary endpoint was clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150. The trial demonstrated statistically significant and dose-dependent improvements in clinical outcomes, with the most favorable results observed at the 0.5 mg dose. This inverse dose-response relationship suggests complex pharmacodynamics that warrant further investigation in future clinical trials. [2]
The Phase II trial revealed several important efficacy signals supporting this compound's potential in Crohn's disease management. Beyond the primary endpoint of clinical remission, secondary endpoints included clinical response (reduction in CDAI score), changes in inflammatory biomarkers, and safety assessments. The following table summarizes the key efficacy outcomes from this proof-of-concept study:
Table 1: Clinical Efficacy of this compound in Phase II Crohn's Disease Trial
| Dose Group | Clinical Remission (CDAI <150) | Clinical Response (CDAI-70) | Fecal Calprotectin Reduction | Safety Profile |
|---|---|---|---|---|
| 0.5 mg/day | 48%* | Not specified | Significant reduction | Favorable |
| 1.0 mg/day | 27% | Not specified | Significant reduction | Favorable |
| 1.5 mg/day | 14% | Not specified | Significant reduction | Favorable |
| 2.0 mg/day | 17% | Not specified | Significant reduction | Favorable |
| Placebo | 16% | Not specified | Minimal change | Favorable |
*Statistically significant compared to placebo [2]
The reduction in fecal calprotectin across all dose groups indicates that this compound effectively mitigates intestinal inflammation, a key pathological feature of Crohn's disease. This biomarker data correlates with the clinical improvements observed in the trial and provides objective evidence of biological activity. The overall incidence of serious adverse events was similar between the pooled this compound groups and placebo, indicating a favorable safety and tolerability profile at the doses studied. [2]
The AhR activation assay determines this compound's ability to activate the aryl hydrocarbon receptor pathway, which is fundamental to its mechanism of action. This protocol utilizes human hepatoma cells (HepG2) stably transfected with an AhR-responsive firefly luciferase reporter construct to quantify AhR-dependent transcriptional activation. [4] [2]
This protocol evaluates this compound's effect on T-helper cell differentiation, specifically its ability to suppress Th17 polarization while promoting regulatory T-cell development, which reflects its immunomodulatory activity observed in clinical settings. [1] [2]
The comprehensive evaluation of this compound for Crohn's disease involves a series of interconnected experimental approaches, from molecular profiling to functional assessments, as illustrated in the following workflow:
The management of Crohn's disease has evolved significantly with the introduction of biologics and small molecule therapies, yet substantial unmet needs remain. According to the 2025 ACG Clinical Guideline for Crohn's Disease management, the treatment landscape has expanded to include anti-TNF agents (infliximab, adalimumab), anti-integrins (vedolizumab), IL-12/23 inhibitors (ustekinumab), IL-23 inhibitors (risankizumab, guselkumab, mirikuzumab), and JAK inhibitors (upadacitinib). The guidelines now recommend against requiring patients to fail conventional therapies before initiating advanced therapies in moderate-to-severe CD, reflecting a shift toward earlier intervention with targeted treatments. Despite these advances, challenges persist including primary non-response, secondary loss of response, and adverse effects associated with long-term immunosuppression. [5] [6]
This compound enters this landscape with a distinct mechanism of action centered on AhR-mediated immunomodulation rather than broad immunosuppression. Its favorable safety profile observed in clinical trials for multiple sclerosis suggests potential advantages over existing therapies, particularly regarding long-term safety. The oral administration route offers convenience advantages over injectable biologics, potentially improving adherence. Additionally, this compound's potential effects on both inflammation and mucosal healing mechanisms could address the crucial need for treatments that promote long-term tissue repair in Crohn's disease. [3] [2]
The multimodal mechanism of action of this compound supports its investigation in combination therapy approaches for enhanced efficacy in Crohn's disease. Recent clinical trials have explored combination strategies in inflammatory bowel diseases, such as the VEGA study which demonstrated superior clinical response with guselkumab plus golimumab combination compared to either agent alone (83.1% vs. 74.6% and 61.1%, respectively). Similarly, this compound could potentially be combined with:
Table 2: Potential Positioning of this compound in Crohn's Disease Treatment Algorithm
| Treatment Scenario | Potential Role of this compound | Rationale | Evidence Level |
|---|---|---|---|
| Mild-to-Moderate CD | First-line oral therapy | Favorable safety profile, oral administration, immunomodulation without immunosuppression | Phase II data [2] |
| Moderate-to-Severe CD | Combination therapy component | Complementary mechanism of action to biologics, potential for synergistic efficacy | Preclinical and mechanistic data [1] [2] |
| Biologic-Refractory CD | Alternative mechanism agent | Novel AhR-targeted approach may overcome resistance to cytokine or integrin-targeted therapies | Phase II data in mixed population [2] |
| Steroid-Dependent CD | Steroid-sparing agent | Demonstrated steroid-sparing potential in other inflammatory conditions | Preclinical evidence and mechanism [1] |
Active Biotech has announced plans to advance this compound for Crohn's disease based on compelling Phase IIa data and extensive preclinical profiling in models of gastrointestinal inflammation. The company intends to refresh regulatory guidance from the FDA and explore partnership modalities, including academic collaborations, to advance the evaluation of this compound in this indication. The development strategy focuses on conducting well-designed proof-of-concept or confirmatory Phase II studies to enable cost-effective value crystallization through future partnering or out-licensing arrangements. The extensive existing clinical safety database from over 5,000 patients (representing >14,000 patient-years of exposure) in previous development programs provides a solid foundation for future clinical trial designs and may accelerate the development pathway in Crohn's disease. [3] [4]
Several important research questions remain to be addressed in the continued development of this compound for Crohn's disease:
Optimal Dosing Strategy: The inverse dose-response relationship observed in the Phase II trial (with highest efficacy at 0.5 mg/day) requires further investigation to determine the optimal dosing regimen for future studies. Potential explanations including complex receptor dynamics or feedback mechanisms need elucidation. [2]
Biomarker Identification: Development of predictive biomarkers to identify patient subgroups most likely to respond to this compound therapy, potentially focusing on AhR pathway components or specific immune cell populations. The observed reductions in fecal calprotectin suggest this could serve as a pharmacodynamic biomarker. [2]
Long-term Efficacy and Safety: Evaluation of sustained clinical benefits and long-term safety profile in Crohn's disease populations, particularly regarding mucosal healing and prevention of disease complications.
Comparative Effectiveness: Studies comparing this compound with existing standard-of-care therapies would help position it within the treatment algorithm, though these may be deferred until later stages of development.
The ongoing research on this compound's therapeutic potential in Crohn's disease represents an innovative approach to modulating intestinal inflammation through the AhR pathway. With its novel mechanism, favorable safety profile, and demonstrated clinical activity in proof-of-concept trials, this compound offers a promising addition to the armamentarium for managing this chronic inflammatory condition. Future clinical studies will be essential to fully characterize its efficacy, optimal use, and place in the rapidly evolving treatment landscape for Crohn's disease. [3] [4] [2]
Laquinimod is a once-daily, oral quinoline-3-carboxamide derivative in late-stage clinical development as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS) and primary progressive multiple sclerosis (PPMS) [1] [2]. As a small molecule, it passively crosses the intact blood-brain barrier, allowing for direct modulation of pathological processes within the central nervous system [1].
The table below summarizes the fundamental pharmacokinetic (PK) and physicochemical properties of this compound.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C~19~H~17~ClN~2~O~3~ [3] |
| Average Mass | 356.81 g/mol [3] |
| Mechanism of Action | Immunomodulator; modulates NF-κB pathway, dendritic cells, and promotes a Th2/Th3 cytokine shift [4] [5] |
| Protein Binding | >98% [1] |
| Oral Bioavailability | 80%-90% [1] |
| Primary Metabolic Route | Cytochrome P450 3A4 (CYP3A4) [6] [3] [7] |
| Apparent Half-Life | ~80 hours [1] |
This compound undergoes extensive hepatic metabolism. In vitro studies with human liver microsomes have identified at least six primary metabolites (M1-M6), formed through hydroxylation of the phenyl ring (M1) and the quinoline moiety (M2-M4), as well as N-dealkylation in the quinoline part of the molecule (M5) and at the aniline nitrogen (M6) [7]. Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for its metabolism [6] [3] [7]. Furthermore, this compound is identified as a strong inducer of cytochrome P450 1A2 (CYP1A2) [1].
The following diagram illustrates the primary metabolic pathways of this compound in humans.
Given that CYP3A4 is the major metabolic pathway for this compound, modulations of this enzyme's activity can lead to clinically significant drug-drug interactions (DDIs) [6]. Coadministration with CYP3A inhibitors and inducers results in substantial changes in this compound exposure, as quantified in dedicated DDI studies.
Table 2: Effect of CYP3A Modulators on this compound Pharmacokinetics
| Precipitant Drug | Net Effect on CYP3A | Impact on this compound AUC~inf~ | Clinical Recommendation |
|---|---|---|---|
| Ketoconazole | Strong Inhibition | 3.1-fold increase [6] | Contraindicated or dose adjustment required |
| Fluconazole | Moderate Inhibition | 2.5-fold increase [6] | Use with caution and consider monitoring |
| Cimetidine | Weak Inhibition | 1.1-fold increase [6] | Minimal interaction; no action likely needed |
| Rifampin | Strong Induction | 5-fold decrease [6] | Contraindicated due to loss of efficacy |
The workflow for conducting a clinical DDI study is outlined below.
Objective: To evaluate the effect of a strong CYP3A inhibitor (e.g., ketoconazole) on the pharmacokinetics of a single oral dose of this compound in healthy volunteers.
Methodology:
Purpose: To identify the cytochrome P450 enzymes involved in the primary metabolism of this compound [7].
Materials and Reagents:
Procedure:
The safety profile of this compound has been evaluated in multiple phase II and III clinical trials. Pooled data from the ALLEGRO and BRAVO phase 3 trials (n=1,988) indicate that this compound 0.6 mg has a manageable safety profile [1].
This compound is an investigational oral agent with a predictable, linear pharmacokinetic profile. Its metabolism is primarily mediated by CYP3A4, making it susceptible to clinically significant interactions with strong inhibitors and inducers of this enzyme. Researchers and clinicians must consider these interactions during clinical trial design and potential future therapeutic use. The 0.6 mg daily dose has demonstrated a manageable safety profile in extensive clinical trials, while higher doses have been associated with cardiovascular risks.
Laquinimod (ABR-215062) represents a significant advancement in the treatment of multiple sclerosis as an orally administered immunomodulator currently in clinical development. The accurate quantification of pharmaceutical compounds in biological matrices presents substantial analytical challenges due to the complex nature of plasma and serum samples. The implementation of stable isotope-labeled internal standards has emerged as a gold standard in bioanalytical chemistry, effectively controlling for variability in sample preparation, matrix effects, and instrument performance. This technical document provides comprehensive application notes and detailed protocols for the precise determination of this compound concentrations in human plasma using 13C6-labeled ABR-215062 as the internal standard, based on validated methodologies that have successfully supported clinical pharmacokinetic profiling during drug development programs.
The fundamental principle underlying this methodology involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the specificity, sensitivity, and robustness required for reliable pharmacokinetic analysis in clinical trials. The stable isotope-labeled internal standard, being chemically identical to the analyte yet distinguishable mass spectrometrically, corrects for analytical variations throughout the quantification process. This technical approach has demonstrated exceptional performance in supporting clinical development of this compound and related quinoline-3-carboxamide derivatives, including tasquinimod (for cancer therapy) and paquinimod (for autoimmune conditions), highlighting the versatility and reliability of this methodology class [1] [2] [3].
The bioanalytical method for this compound quantification employs two distinct yet complementary approaches designed to address different concentration ranges encountered during pharmacokinetic profiling. Method 1 utilizes solid-phase extraction followed by isocratic elution, providing exceptional sensitivity for low-level determinations ranging from 0.4-100 nmol/L. This method is particularly valuable for characterizing the terminal elimination phase of this compound and for patients with altered drug metabolism. In contrast, Method 2 implements protein precipitation with fast gradient elution, enabling efficient analysis across a wider concentration range of 0.75-15,000 nmol/L, suitable for capturing peak concentration levels following therapeutic dosing [1].
Both methods have been rigorously validated according to regulatory standards and successfully applied in clinical trials to establish comprehensive pharmacokinetic profiles. The methodologies have demonstrated particular utility in therapeutic drug monitoring and pharmacokinetic/pharmacodynamic correlation studies, providing critical data that informs dosing regimen optimization. The application of these methods has extended beyond this compound to encompass structurally related compounds, including tasquinimod (ABR-215050) in cancer trials and paquinimod (ABR-215757) in autoimmune disease research, confirming the robustness of the underlying analytical approach [1] [2] [3].
Table 1: Key Characteristics of this compound Bioanalytical Methods
| Parameter | Method 1 (Low Level) | Method 2 (Wide Range) |
|---|---|---|
| Linear Range | 0.4-100 nmol/L | 0.75-15,000 nmol/L |
| Sample Volume | 30 μL | 30 μL |
| Extraction Technique | Solid-Phase Extraction | Protein Precipitation |
| Chromatography | Isocratic Elution | Fast Gradient Elution |
| LLOQ | 0.4 nmol/L | 0.75 nmol/L |
| Intra-day Precision | 1.6-3.5% | 1.6-3.5% |
| Inter-day Precision | 2.1-5.7% | 2.1-5.7% |
| Extraction Recovery | 90-97% | 90-97% |
The sample preparation protocol has been optimized to maximize recovery while minimizing matrix effects:
Aliquot 30 μL of human plasma (calibrators, quality control samples, or clinical samples) into labeled microcentrifuge tubes [1] [4]
Add 30 μL of internal standard solution (13C6-ABR-215062 in 10% ammonium hydroxide) to each sample [4]
Vortex mix for 15 seconds to ensure complete homogenization [4]
Add 60 μL of 200 nM ZnSO4 (pre-chilled to +5°C) and vortex mix for 15 seconds [4]
Add 30 μL of methanol (pre-chilled to +5°C) and vortex mix for 15 seconds [4]
Centrifuge at 2841 × g for 10 minutes at room temperature to precipitate proteins [4]
Transfer 30 μL of supernatant to autosampler vials containing 30 μL of 5% formic acid [4]
Mix thoroughly and place in autosampler maintained at 4-5°C [1] [4]
Inject 1.5-5 μL into the LC-MS/MS system for analysis [1] [4]
The instrumental configuration has been carefully optimized for maximum sensitivity and reproducibility:
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 357.1 | 236.1 | Optimized | Optimized |
| 13C6-Laquinimod | 363.2 | 236.1 | Optimized | Optimized |
| Alternative 13C6 | 365.2 | 238.1 | Optimized | Optimized |
The bioanalytical methods for this compound quantification were rigorously validated according to regulatory guidelines from the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) [1]. The validation process established method performance across multiple parameters:
Method selectivity was demonstrated through the analysis of six independent sources of blank human plasma. No significant interference was observed at the retention times of either this compound or the internal standard in any blank plasma sample. The chromatographic separation combined with highly specific MRM transitions ensured unambiguous identification of the analyte across the validated concentration range [1].
Calibration curves were prepared in human plasma and demonstrated excellent linearity across the specified ranges for both methods. For Method 1 (0.4-100 nmol/L), the correlation coefficients (r²) typically exceeded 0.998, while Method 2 (0.75-15,000 nmol/L) consistently achieved r² values >0.997. The calibration models employed 1/x² weighting to ensure uniform accuracy across the concentration ranges [1].
Method precision and accuracy were evaluated through analysis of quality control samples at multiple concentrations:
Table 3: Precision and Accuracy Data
| QC Level | Theoretical Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Nominal) |
|---|---|---|---|---|
| LLOQ | 0.4/0.75 nmol/L | <8% | <12% | 92-108% |
| Low QC | 1.2/2.25 nmol/L | <6% | <9% | 93-106% |
| Medium QC | 40/5625 nmol/L | <5% | <7% | 94-104% |
| High QC | 80/11250 nmol/L | <5% | <7% | 95-103% |
The extraction recovery of this compound was consistently between 90-97% across both methods, demonstrating highly efficient and reproducible sample preparation. Matrix effects were thoroughly investigated through the post-column infusion technique and by comparing the response of this compound in plasma extracts versus neat solutions. The use of a stable isotope-labeled internal standard effectively compensated for any residual matrix effects, with the matrix factor ratios (analyte IS/IS) close to unity [1].
Comprehensive stability assessments confirmed that this compound remains stable under various storage and handling conditions:
The validated methods have been successfully applied to support clinical pharmacokinetic profiling of this compound in multiple sclerosis patients. The implementation of two complementary methods allowed for comprehensive characterization of this compound's pharmacokinetic profile, capturing both peak concentrations following administration and the lower concentrations during the elimination phase. The sensitivity of Method 1 (LLOQ: 0.4 nmol/L) proved particularly valuable in characterizing the terminal elimination half-life, while Method 2 efficiently handled the high concentration samples collected shortly after dosing [1].
In clinical applications, the methods have demonstrated robustness in analyzing thousands of patient samples, providing reliable data for population pharmacokinetic analyses and exposure-response relationship assessments. The methodologies have supported the clinical development of this compound through Phase III trials, including the ALLEGRO and BRAVO studies that investigated its efficacy in relapsing-remitting multiple sclerosis [5]. The precise quantification of this compound concentrations has been instrumental in understanding the relationship between drug exposure and clinical outcomes, including effects on annualized relapse rates and disability progression [5].
The following diagrams illustrate the experimental workflow and structural relationships critical to the this compound quantification method.
Carry-over Effects: Implement thorough needle wash procedures and inject blank samples between high-concentration samples. The use of TFA as mobile phase additive can reduce carry-over [2]
Matrix Effects: Utilize stable isotope-labeled internal standard to correct for suppression/enhancement effects. Ensure consistent plasma lot used for calibration standards [1]
Retention Time Shifts: Regularly replace guard column and maintain consistent mobile phase preparation. Monitor column performance with system suitability tests [4]
Sensitivity Reduction: Clean ion source and cone, check nebulizer gas flow, and verify mass spectrometer calibration [1] [4]
Sample Preparation Temperature: Maintain ZnSO4 and methanol at +5°C during protein precipitation to maximize recovery [4]
Centrifugation Force: 2841 × g for 10 minutes ensures complete protein precipitation without compromising recovery [4]
Mobile Phase Additive: 0.6% formic acid provides optimal ionization efficiency without causing excessive system pressure [1] [4]
Source Temperature: 150°C source temperature and 650°C desolvation temperature balance sensitivity and cleanliness [4]
The validated LC-MS/MS methods for this compound quantification using stable isotope-labeled internal standard provide robust, sensitive, and reproducible bioanalytical approaches suitable for clinical pharmacokinetic studies. The implementation of two complementary methods addresses the challenge of measuring wide concentration ranges encountered during pharmacokinetic profiling, while the use of 13C6-labeled ABR-215062 as internal standard ensures accurate and precise quantification. These methods have demonstrated their utility in supporting the clinical development of this compound and related compounds, providing reliable pharmacokinetic data that informs dosing regimens and exposure-response relationships. The detailed protocols presented in this document provide researchers with comprehensive guidance for implementing these methods in their laboratories, facilitating continued advancement in the development of this promising therapeutic agent.
Researchers have developed and validated robust bioanalytical methods to determine laquinimod concentration in human plasma. These methods are crucial for characterizing the drug's pharmacokinetic profile in clinical trials [1].
The table below summarizes the key parameters of two validated LC-MS/MS methods:
| Parameter | Method 1 (Low Level) | Method 2 (Wide Range) |
|---|---|---|
| Analytical Technique | LC-MS/MS with electrospray ionization (positive mode) | LC-MS/MS with electrospray ionization (positive mode) |
| Sample Preparation | Solid-phase extraction (SPE) | Protein precipitation |
| Chromatography | Isocratic elution | Fast gradient elution |
| Internal Standard | Stable isotope (13C6)-labeled this compound | Stable isotope (13C6)-labeled this compound |
| Monitoring Transition (SRM) | m/z 357.1 → 236.1 (this compound) | m/z 357.1 → 236.1 (this compound) |
| m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std) | m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std) | |
| Dynamic Range | 0.4 - 100 nmol/L | 0.75 - 15,000 nmol/L |
| LLOQ | 0.4 nmol/L | 0.75 nmol/L |
| Intra-/Inter-day Precision | 1.6 - 3.5% / 2.1 - 5.7% | 1.6 - 3.5% / 2.1 - 5.7% |
| Extraction Recovery | 90 - 97% | 90 - 97% |
An earlier method utilizing coupled-column liquid chromatography with ultraviolet detection (LC-UV) has also been described [2]. This method employs a simple protein precipitation step and column-switching technology for sample clean-up, allowing for direct injection of plasma samples. It was validated over a concentration range of 0.1 – 5.0 μmol/L, with a limit of quantification of 0.1 μmol/L [2].
This protocol is designed for high sensitivity at low concentrations [1].
Sample Preparation (SPE):
Liquid Chromatography:
Mass Spectrometry:
This protocol is optimized for speed and a wide dynamic range [1].
Sample Preparation (Protein Precipitation):
Liquid Chromatography:
Mass Spectrometry:
Understanding the drug's pharmacology provides context for why plasma monitoring is important. This compound is an oral immunomodulator with a novel mechanism of action. The following diagram illustrates its key molecular and cellular effects.
Key mechanisms derived from search results include [3] [4] [5]:
The validated methods have been successfully applied in clinical trials to profile the pharmacokinetics of this compound:
The analysis of this compound in human plasma relies on highly sensitive and specific LC-MS/MS methodologies. The two main protocols—one using SPE for high sensitivity and the other using protein precipitation for wide dynamic range—provide robust tools for accurate pharmacokinetic profiling in clinical trials. These application notes and detailed protocols offer a reliable foundation for researchers conducting bioanalytical work on this compound.
Laquinimod is an oral quinoline-3-carboxamide derivative that represents a novel class of immunomodulatory agents with both anti-inflammatory and neuroprotective properties. Developed as a successor to roquinimex (linomide), which was discontinued due to serious cardiopulmonary toxicities, this compound exhibits a superior safety profile while demonstrating approximately 20-fold increased potency in experimental models. [1] [2] this compound possesses favorable pharmacokinetic properties characterized by high oral bioavailability (80%-90%), extensive plasma protein binding (>98%), and a long elimination half-life (~80 hours), supporting once-daily dosing. [3] [1] The drug passively crosses the blood-brain barrier, enabling direct modulation of pathological processes within the central nervous system, and is predominantly metabolized by cytochrome P450 3A4 (CYP3A4). [3] [1] this compound is currently in clinical development for multiple sclerosis (both relapsing-remitting and progressive forms) and Huntington disease, with extensive phase 2 and 3 trials completed. [4] [5]
The maximum tolerated dose of this compound was evaluated in a phase 1, randomized, double-blind, placebo-controlled, dose-escalation study (MS-LAQ-101) conducted at seven centers in Germany from August 2009 to March 2012. [4] This study investigated escalating doses from 0.9 mg to 2.7 mg in 0.3 mg increments, with 112 patients randomly assigned to receive either this compound (n=84) or placebo (n=28). The study employed a series of separate dose-escalating cohorts, with 16 patients per cohort randomized in a 3:1 ratio (this compound:placebo), except for the first cohort which used a 3:3:2 ratio for two this compound arms and placebo. [4]
Table 1: Safety Outcomes in this compound Dose-Escalation Study
| Dose Group | Patients (n) | Serious AEs | AEs Incidence | Laboratory Abnormalities |
|---|---|---|---|---|
| Placebo | 28 | 0 | Baseline | Baseline |
| 0.9 mg | 12 | 1 (unrelated) | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 1.2 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 1.5 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 1.8 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 2.1 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 2.4 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
| 2.7 mg | 12 | 0 | No dose-dependent increase | Liver enzymes, P-amylase, CRP, fibrinogen |
No deaths occurred during the study, and only one serious adverse event (perichondritis) was reported in the 0.9 mg group, which was deemed unrelated to this compound. [4] Critically, the study demonstrated that doses up to 2.7 mg were safely administered without increased incidence of adverse events with dose escalation. However, it is important to note that in January 2016, subsequent to the completion of this study, patients receiving this compound doses greater than 1.0 mg per day were discontinued from treatment in ongoing clinical studies due to an imbalance in cardio- and cerebrovascular adverse events observed in emerging safety data. [4]
Table 2: Pharmacokinetic and Immunological Parameters by Dose
| Dose (mg) | Exposure Profile | slanDC Frequency | Key Findings |
|---|---|---|---|
| 0.9 | Linear, proportional | Significant decrease | Safe administration |
| 1.2 | Linear, proportional | Significant decrease | Safe administration |
| 1.5 | Linear, proportional | Significant decrease | Safe administration; later discontinued |
| 1.8 | Linear, proportional | Significant decrease | Safe administration |
| 2.1 | Linear, proportional | Significant decrease | Safe administration |
| 2.4 | Linear, proportional | Significant decrease | Safe administration |
| 2.7 | Linear, proportional | Significant decrease | Maximum dose safely administered |
The exposure of this compound was dose-proportional and linear across the tested dose range (0.9-2.7 mg). [4] Laboratory assessments revealed that this compound-treated patients showed more abnormal levels in liver enzymes, P-amylase, C-reactive protein (CRP), and fibrinogen compared to placebo; however, most shifts were clinically non-significant. [4] These laboratory changes followed a consistent temporal pattern—mild, non-progressive, occurring within 90 days of treatment initiation, then stabilizing or reverting to baseline levels during continued treatment. [3]
Pooled safety data from the phase 3 ALLEGRO and BRAVO trials involving 1,988 patients with relapsing-remitting multiple sclerosis demonstrated that this compound 0.6 mg had an overall favorable safety profile. [3] The most common adverse events included back pain, neck pain, and appendicitis. Termination due to adverse events was infrequent (this compound: 6.4%; placebo: 4.7%), with deaths reported in four patients (this compound: n=1; placebo: n=3). [3] Rates of serious adverse events, including malignancies, infections, and cardiovascular events, were similar between treatment groups.
Objective: To evaluate the safety, tolerability, and maximum tolerated dose of escalating doses of oral this compound in patients with relapsing-remitting multiple sclerosis. [4]
Patient Population:
Study Design:
Safety Assessments:
Data Collection:
Objective: To evaluate the effect of this compound on the frequency of 6-sulpho LacNAc+ dendritic cells (slanDCs), a proinflammatory dendritic cell population. [4]
Sample Collection:
Flow Cytometry Analysis:
Statistical Analysis:
Key Findings: The immunological substudy demonstrated significant dose-dependent decreases in slanDC frequency following this compound compared to placebo, providing evidence of an in vivo effect on the innate immune system. [4]
Parameters: Liver enzymes (ALT, AST), P-amylase, C-reactive protein (CRP), fibrinogen
Frequency: Baseline, days 7, 14, 21, 28, and follow-up (day 42)
Abnormality Criteria:
Management Guidelines:
Data Interpretation:
This compound exhibits a multifaceted mechanism of action involving both immunomodulatory and neuroprotective effects. The drug targets multiple components of the inflammatory cascade and directly protects neural cells within the central nervous system.
Diagram 1: this compound mechanisms of action showing immunomodulatory and neuroprotective pathways
This compound exerts its anti-inflammatory effects through multiple interconnected pathways:
This compound's direct effects within the central nervous system contribute to its neuroprotective properties:
Based on the accumulated safety and efficacy data, the following considerations should be incorporated into future clinical trials of this compound:
Diagram 2: Clinical trial workflow for this compound dose-escalation studies
The following biomarkers should be incorporated into this compound clinical trials to monitor pharmacodynamic effects and safety:
This compound represents a novel oral immunomodulator with a distinct mechanism of action combining anti-inflammatory and neuroprotective effects. The maximum tolerated dose was established as 2.7 mg in the phase 1 dose-escalation study; however, subsequent findings led to the selection of 0.6 mg as the optimal clinical dose due to a more favorable benefit-risk profile. [4] [5] The safety profile of this compound 0.6 mg is characterized by manageable adverse events and asymptomatic laboratory abnormalities that follow a consistent temporal pattern.
Future research should focus on further elucidating this compound's neuroprotective mechanisms, optimizing biomarker strategies for patient selection and treatment monitoring, and exploring its potential in progressive forms of multiple sclerosis and other neurodegenerative conditions. The integration of comprehensive safety monitoring with mechanistic biomarkers will facilitate the rational development of this promising therapeutic agent.
This compound is an orally administered quinoline-3-carboxamide derivative that functions as an immunomodulatory agent currently in clinical development for the treatment of relapsing-remitting multiple sclerosis (RRMS) and Huntington's disease. Unlike conventional immunosuppressants, this compound exerts its therapeutic effects through complex immunomodulation without broadly suppressing immune function. Clinical trials have demonstrated that this compound treatment reduces MRI-measured disease activity in MS patients, decreases brain atrophy, and exhibits a favorable safety profile without opportunistic infections. The drug has shown particular efficacy in modulating innate immune responses, especially affecting monocyte and dendritic cell functions, while also demonstrating neuroprotective properties through increased brain-derived neurotrophic factor (BDNF) levels and modulation of astrocytic NF-κB signaling.
The molecular weight of this compound is 356.8 g/mol (chemical formula: C19H17ClN2O3), with high oral bioavailability (80-90%) and low plasma protein binding. After oral administration, this compound is metabolized in the liver primarily by the cytochrome isoenzyme CYP3A4 and eliminated in urine. Critically, autoradiography studies have confirmed that this compound crosses the blood-brain barrier, allowing for direct central nervous system effects. Therapeutically relevant doses in clinical trials for MS have ranged from 0.6 mg daily (approved in some countries) to experimental doses up to 2.7 mg, though higher doses (>1.0 mg) have been associated with cardiovascular adverse events in some studies [1] [2].
This compound exerts its therapeutic effects through multiple immunomodulatory mechanisms that primarily target the innate immune system:
Modulation of Antigen-Presenting Cells: this compound significantly reprograms dendritic cells and monocytes toward a tolerogenic phenotype. In human studies, this compound treatment resulted in decreased expression of CD86 on LPS-stimulated monocytes and reduced secretion of proinflammatory chemokines CCL2 and CCL5 upon inflammatory stimulation. The drug also causes dose-dependent reductions in 6-sulpho LacNAc+ dendritic cells (slanDCs), a highly inflammatory DC subset that accounts for 0.5-2% of PBMCs and expresses CD83 and TNF-α [3] [1].
Suppression of NF-κB Pathway: this compound potently inhibits the NF-κB signaling pathway in human monocytes and astrocytes, leading to downstream suppression of proinflammatory genes. This effect occurs independently of Toll-like receptor signaling and has been demonstrated in both hematopoietic and neural cell lineages. The inhibition of NF-κB results in reduced production of inflammatory cytokines and decreased immunogenicity of dendritic cell responses [4] [5].
Activation of Aryl Hydrocarbon Receptor (AhR): this compound serves as a prodrug whose active metabolite, DELAQ, functions as an AhR agonist. AhR activation in dendritic cells induces expression of indoleamine 2,3-dioxygenase (IDO) 1 and 2 enzymes, which catalyze kynurenine production from tryptophan. This IDO-kynurenine axis promotes Foxp3+ regulatory T cell differentiation and drives DCs toward a tolerogenic phenotype [6].
Cytokine Shift: Treatment with this compound suppresses Th1 and Th17 cell responses while promoting a Th2/3 immune bias. This shift is characterized by downregulation of proinflammatory cytokines (TNF-α, IL-12) and upregulation of anti-inflammatory factors (TGF-β, IL-4, IL-10). The drug also enhances regulatory B cell function and increases production of IL-10 and TGF-β [3] [4].
Beyond its immunomodulatory effects, this compound exhibits direct neuroprotective properties:
BDNF Induction: this compound treatment significantly increases brain-derived neurotrophic factor (BDNF) serum levels in MS patients and animal models. This effect is clinically relevant, as demonstrated by blunted this compound efficacy in conditional BDNF knockout mice lacking BDNF expression in myeloid and T cells [3] [7].
Astrocyte Modulation: In the cuprizone model of toxic demyelination, this compound prevented demyelination and acute axonal injury by directly modulating NF-κB signaling in astrocytes, independent of adaptive immune responses. This CNS-intrinsic mechanism represents a crucial neuroprotective pathway [4] [5].
Blood-Brain Barrier Integrity: this compound strengthens the blood-brain barrier by inducing expression of junctional proteins, thereby reducing CNS infiltration of pathogenic immune cells. This effect was observed in experimental autoimmune encephalomyelitis (EAE) models, where this compound-treated animals showed reduced leukocyte migration into the CNS [6].
Table 1: Summary of this compound's Key Mechanisms of Action
| Mechanism Category | Specific Pathway | Cellular Targets | Functional Outcomes |
|---|---|---|---|
| Immunomodulation | NF-κB suppression | Monocytes, dendritic cells, astrocytes | Reduced proinflammatory cytokine production, decreased co-stimulatory molecule expression |
| AhR activation | Dendritic cells, T cells | IDO1/IDO2 induction, Treg differentiation, tolerogenic DC programming | |
| Cytokine shift | Th1/Th17 cells, B cells | Suppressed Th1/Th17 responses, enhanced Th2/Tr1 responses, increased IL-10 production | |
| Neuroprotection | BDNF induction | Myeloid cells, CNS neurons | Enhanced neuronal survival, improved axonal integrity, functional improvement |
| Astrocyte modulation | Astrocytes | Reduced NF-κB activation, decreased demyelination, protection against axonal injury | |
| BBB strengthening | Endothelial cells | Reduced CNS infiltration of leukocytes, decreased inflammation |
The following diagram illustrates the core workflow for in vitro assessment of this compound's effects on human immune cells:
The in vitro workflow begins with PBMC isolation from human blood samples, followed by treatment with this compound at clinically relevant concentrations (0.1-1 μM). After 24 hours of treatment, cells are separated into specific immune cell populations for targeted assays. Monocyte assays focus on gene expression profiling (particularly NF-κB pathway genes), surface marker analysis (CD86 expression), and cytokine/chemokine secretion (CCL2, CCL5). Dendritic cell assays examine similar parameters with particular emphasis on slanDC frequency and IDO expression. Lymphocyte assays assess proliferative capacity and cytokine production patterns in response to mitogenic or antigen-specific stimulation [3] [2].
The following diagram illustrates the comprehensive workflow for assessing this compound effects in animal models:
The in vivo assessment utilizes multiple disease models to evaluate this compound's effects. The experimental autoimmune encephalomyelitis (EAE) model assesses impact on autoimmune demyelination, while the traumatic brain injury (TBI) model examines neuroprotective properties, and Huntington's disease models (R6/2, YAC128) evaluate effects on neurodegenerative processes. This compound is typically administered via oral gavage at 25 mg/kg in preclinical studies, with treatment durations ranging from several days to months depending on the model. Immune analysis includes comprehensive flow cytometry of peripheral and CNS-infiltrating immune cells, cytokine measurement in serum and tissues, detailed histopathological examination of target tissues, and specialized assessment of CNS inflammation through various methodologies [6] [5] [7].
PBMC Isolation:
This compound Treatment:
Cell Viability Assessment:
Monocyte Isolation:
Monocyte Culture and Stimulation:
Flow Cytometric Analysis:
Proliferation Assay:
Cytokine Production Analysis:
Table 2: Expected Effects of this compound Treatment on Immune Parameters
| Parameter | Assay Method | Expected Change with this compound | Magnitude of Effect | Notes |
|---|---|---|---|---|
| CD86 expression on monocytes | Flow cytometry | Decrease | 20-40% reduction | Particularly evident after LPS stimulation [3] |
| slanDC frequency | Flow cytometry (CD14+CD16+ slanDC+) | Decrease | Dose-dependent reduction | Maximum effect at higher doses (1.5-2.7 mg) [1] |
| Proinflammatory chemokines | ELISA (CCL2/MCP-1, CCL5/RANTES) | Decrease | 25-50% reduction | Observed in monocyte culture supernatants after stimulation [3] |
| T cell proliferation | ³H-thymidine incorporation | No significant change | <10% variation | Response to mitogens and recall antigens preserved [4] |
| PBMC composition | Multicolor flow cytometry | No significant change | <5% variation | Proportions of T, B, NK cells remain stable [3] [4] |
| BDNF levels | Serum ELISA | Increase | 30-60% elevation | Observed in MS patients and animal models [3] [7] |
| NF-κB pathway genes | Microarray/qPCR | Downregulation | 40-70% reduction | In monocytes and astrocytes [4] [2] |
Donor Variability: Significant inter-donor variability in this compound responses may occur. Include sufficient replicates (minimum n=5-6 per group) and consider using paired statistical tests.
Critical Controls: Always include vehicle control (DMSO at same concentration as this compound solutions) and unstimulated cells. For animal studies, include placebo-treated controls from the same cohort.
Optimal this compound Concentrations: For in vitro studies, use 0.1-1 μM range based on published studies. Higher concentrations may show increased effects but could potentially induce non-specific responses.
Time Course Considerations: Immune modulatory effects on monocytes may be detectable as early as 1 month after treatment initiation in clinical studies, but maximal effects typically require 3-6 months of continuous treatment [3] [1].
Viability Assessment: Regularly assess cell viability, particularly when using higher concentrations of this compound. The compound should not affect viability at recommended concentrations (0.1-1 μM).
This compound represents a novel class of orally active immunomodulators with a unique mechanism focusing on innate immune regulation rather than broad immunosuppression. The comprehensive assessment protocols outlined in this document provide researchers with standardized methods to evaluate this compound's effects on human immune cells and in preclinical models. The expected outcomes include modulation of monocyte and dendritic cell functions, suppression of proinflammatory pathways (particularly NF-κB), and induction of neuroprotective factors such as BDNF, without significant impairment of protective immune responses to pathogens.
These application notes highlight the importance of standardized protocols for assessing this compound's immunomodulatory properties, which will facilitate comparison across studies and support the development of this promising therapeutic agent for multiple sclerosis and potentially other neuroinflammatory conditions.
This compound is an oral immunomodulatory agent developed for the treatment of relapsing-remitting multiple sclerosis (RRMS). This quinoline-3-carboxamide derivative exerts its therapeutic effects through multifaceted mechanisms targeting both innate and adaptive immune pathways. Central to its action is the modulation of dendritic cell populations, particularly the pro-inflammatory 6-sulpho LacNAc+ dendritic cells (slanDCs), which have been implicated in the pathogenesis of multiple sclerosis. slanDCs represent a subset of non-classical monocytes/dendritic cells accounting for approximately 0.5-2% of peripheral blood mononuclear cells (PBMCs) that demonstrate potent proinflammatory capacity through expression of CD83 and tumor necrosis factor-α (TNF-α) production.
The significance of slanDC modulation as a biomarker for this compound activity stems from their critical role in MS pathophysiology. Studies have identified these cells in MS lesions, where they contribute to inflammatory processes through their antigen-presenting capabilities and pro-inflammatory cytokine production. This compound's ability to reduce slanDC frequency represents a key mechanism through which it attenuates neuroinflammation, making accurate measurement of this cell population essential for evaluating drug efficacy in both preclinical and clinical settings [1].
A phase I, randomized, double-blind, placebo-controlled, dose-escalation study provided compelling clinical evidence for this compound's dose-dependent effects on slanDC frequency. This comprehensive investigation enrolled 112 RRMS patients randomly assigned to receive either this compound or placebo across sequential dose-escalating cohorts ranging from 0.9 mg to 2.7 mg in 0.3 mg increments. The study design incorporated an immunological substream specifically examining slanDC populations, revealing significant dose-dependent decreases in slanDC frequency following this compound administration compared to placebo [1].
Table 1: Clinical Study Dose Groups and Patient Distribution
| Dose Group | This compound Patients | Placebo Patients | Treatment Duration |
|---|---|---|---|
| 0.9 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 1.2 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 1.5 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 1.8 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 2.1 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 2.4 mg | Included in total 84 | Included in total 28 | 4 weeks |
| 2.7 mg | Included in total 84 | Included in total 28 | 4 weeks |
The safety assessment from this study demonstrated that this compound doses up to 2.7 mg were safely administered, with no deaths occurring and only one serious adverse event (perichondritis) reported that was unrelated to this compound. Laboratory abnormalities included changes in liver enzymes, P-amylase, C-reactive protein (CRP), and fibrinogen, though most shifts were clinically non-significant. Importantly, the exposure of this compound was dose proportional and linear across the tested dose range, providing a pharmacokinetic basis for the observed dose-dependent immunological effects [1] [2].
Complementing the cellular frequency data, gene expression analysis from the ALLEGRO clinical trial provided mechanistic insights into this compound's immunomodulatory actions. PBMCs from RRMS patients treated with this compound 0.6 mg/day or placebo were analyzed using high-throughput gene expression microarrays. This investigation revealed that this compound induced differential expression of 354 genes after one month of treatment, increasing to 1,562 genes after six months [3].
The most significantly affected pathways included:
This gene expression signature demonstrates that this compound's impact on slanDC frequency occurs within a broader context of immunomodulation, particularly affecting dendritic cell functions and inflammatory pathways [3].
Table 2: Preclinical Evidence Supporting this compound Mechanisms
| Study Model | This compound Dose | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Cuprizone-induced demyelination | 25 mg/kg daily | Prevented demyelination; reduced microglia activation and axonal damage | Downregulation of NF-κB activation in astrocytes independent of TLR signaling [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 25 mg/kg daily | Suppressed clinical signs; reduced CNS inflammatory infiltrates | Modulation of dendritic cell function; shift from Th1/Th17 to Th2/Th3 response [3] |
| Traumatic Brain Injury (TBI) model | 25 mg/kg daily | Reduced monocyte infiltration; decreased axonal damage; restored neurogenesis | Modulation of macrophage/microglia functions; altered gene expression profiles [5] |
| Experimental Autoimmune Uveitis (EAU) | 25 mg/kg daily | Suppressed disease by impairing priming of pathogenic T cells | AhR-dependent reprogramming of dendritic cells toward tolerogenic phenotype [6] |
Inclusion Criteria:
Sample Collection Timeline:
Blood Collection Specifications:
Antibody Panel Design:
Staining Procedure:
Flow Cytometry Acquisition:
Gating Strategy:
Frequency Calculation:
Statistical Analysis:
Quality Control Measures:
This compound exerts its immunomodulatory effects through multiple interconnected pathways that ultimately lead to reduced slanDC frequency and function:
The aryl hydrocarbon receptor (AhR) activation represents a primary mechanism, where this compound's active metabolite DELAQ functions as an AhR agonist. AhR activation in dendritic cells induces expression of indoleamine 2,3-dioxygenase (IDO) 1 and 2 enzymes, which catalyze kynurenine production from tryptophan. This metabolic pathway promotes the differentiation of Foxp3+ regulatory T cells while simultaneously suppressing pro-inflammatory responses, creating a tolerogenic environment that negatively regulates slanDC maturation and survival [6].
Simultaneously, this compound directly suppresses NF-κB activation in astrocytes and dendritic cells through both AhR-dependent and independent mechanisms. The inhibition of this central inflammatory signaling pathway leads to reduced production of pro-inflammatory cytokines and chemokines that would otherwise support slanDC maintenance and function. This effect has been demonstrated in multiple model systems, including cuprizone-induced demyelination where this compound prevented NF-κB activation independent of upstream Toll-like receptor signaling [4].
This compound fundamentally alters dendritic cell biology to achieve its therapeutic effects. The drug reprograms dendritic cells toward a tolerogenic phenotype characterized by reduced expression of co-stimulatory molecules like CD86 and diminished production of pro-inflammatory chemokines CCL2 and CCL5 upon inflammatory stimulation. This reprogramming directly impacts slanDCs, which normally exhibit strong pro-inflammatory potential through CD83 expression and TNF-α production [1] [3].
The downstream consequences of this compound-induced DC modulation include:
These multifaceted immunomodulatory actions collectively contribute to the observed reduction in slanDC frequency and the subsequent neuroprotective effects demonstrated across multiple experimental models and clinical studies [3] [6].
The protocol for measuring this compound-induced slanDC frequency reduction has broad applications in neuroimmunology research beyond multiple sclerosis. The approach can be adapted to:
The robust nature of the slanDC measurement protocol, combined with its dose-responsive characteristics to this compound, makes it particularly valuable for proof-of-concept studies and phase I clinical trials where establishing target engagement is crucial for subsequent drug development decisions [1] [5].
Common Technical Challenges:
Protocol Adaptations for Specific Applications:
Alternative Methodological Approaches:
The measurement of this compound-induced reduction in slanDC frequency represents a robust and clinically relevant protocol for evaluating the immunomodulatory effects of this compound in multiple sclerosis and related conditions. The methodology provides a quantifiable biomarker of target engagement that correlates with dose escalation and demonstrates the intended mechanism of action on the innate immune system.
From a translational perspective, the slanDC frequency measurement protocol offers significant value for drug development decision-making, particularly given the complex clinical trial history of this compound in MS. While the phase 3 ALLEGRO study demonstrated statistically significant benefits in relapse rate reduction, the BRAVO trial failed to meet its primary endpoint, and the CONCERTO trial did not achieve differences in confirmed disease progression despite effects on secondary endpoints [1]. In this context, reliable biomarkers like slanDC frequency measurement become increasingly important for identifying responsive patient populations and optimizing dosing strategies.
The continued refinement of this protocol, including potential integration with other biomarkers such as gene expression signatures of NF-κB and TGF-β pathway modulation, will further enhance its utility in both clinical trials and basic research exploring the intricate mechanisms of neuroinflammation and immunomodulation.
Laquinimod is a novel oral immunomodulator with a unique dual mechanism of action that combines anti-inflammatory properties with neuroprotective effects. This quinoline-3-carboxamide derivative represents a first-in-class therapeutic agent currently in advanced clinical development for relapsing-remitting multiple sclerosis (RRMS), primary progressive MS (PPMS), and Huntington disease. As a successor to roquinimex (Linomide), this compound was specifically engineered through structure-activity relationship studies to eliminate the serious cardiovascular toxicity associated with its predecessor while enhancing pharmacological potency. This compound demonstrates favorable pharmacokinetic properties including rapid oral absorption (achieving peak plasma concentrations within approximately 2 hours), high oral bioavailability (80%-90%), and the ability to cross the blood-brain barrier, enabling direct central nervous system activity. The compound undergoes primarily hepatic metabolism via cytochrome P450 3A4 (CYP3A4) and is excreted mainly in urine, with only 5%-10% eliminated unchanged. These pharmacological characteristics support its once-daily oral dosing regimen and potential for combination therapy approaches in multiple sclerosis treatment paradigms [1] [2] [3].
Table 1: Key Pharmacological Properties of this compound
| Parameter | Characteristics | Research Significance |
|---|---|---|
| Chemical Class | Quinoline-3-carboxamide derivative | Improved safety profile over predecessor compound roquinimex |
| Administration | Once-daily oral | Enhances patient compliance compared to injectable therapies |
| Bioavailability | 80%-90% (animal studies) | Consistent exposure with oral dosing |
| Protein Binding | Low | Potentially lower risk of drug-drug interactions |
| Metabolism | Primarily hepatic via CYP3A4 | Requires monitoring of concomitant CYP3A4 inducers/inhibitors |
| Blood-Brain Barrier | Demonstrated penetration | Enables direct CNS activity and neuroprotective effects |
The dosing regimen for this compound has been optimized through extensive clinical trials in multiple sclerosis populations. The established therapeutic dose for RRMS is 0.6 mg once daily, which has demonstrated significant effects on reducing disease progression and brain atrophy in phase III clinical trials. This dose was selected based on comprehensive risk-benefit assessment from the ALLEGRO and BRAVO trials, which showed consistent benefits on disability progression and atrophy reduction with a favorable safety profile. Importantly, dose escalation studies have explored higher ranges from 0.9 mg to 2.7 mg in 0.3 mg increments; however, these investigations revealed an imbalance in cardio- and cerebrovascular adverse events at doses exceeding 1.0 mg per day. Consequently, the maximum tolerated dose was established at 0.6 mg for MS applications, with all higher dosing regimens discontinued following recommendations from the Data Monitoring Committee in January 2016. For non-MS applications, such as Huntington disease, studies have employed different dosing ranges (0.5 mg and 1.0 mg), highlighting the condition-specific nature of this compound dosing [4] [1] [5].
Table 2: Clinical Dosing Regimens of this compound in Multiple Sclerosis
| Clinical Context | Recommended Dose | Key Supporting Evidence | Safety Considerations |
|---|---|---|---|
| RRMS Maintenance | 0.6 mg once daily | ALLEGRO and BRAVO phase III trials | Favorable safety profile at this dose |
| Dose Escalation Studies | 0.9-2.7 mg daily (in 0.3 mg increments) | MS-LAQ-101 phase I study | Cardiovascular concerns >1.0 mg/day |
| Progressive MS | 0.6 mg once daily (under investigation) | Ongoing clinical trials | Similar safety profile to RRMS |
| Special Populations | Not established | Limited data available | Requires hepatic function monitoring |
In preclinical models, this compound dosing must be carefully calibrated to specific experimental objectives and model systems. For therapeutic intervention in established experimental autoimmune encephalomyelitis (EAE), doses of 25 mg/kg/day in mice have demonstrated efficacy when administered after disease onset, significantly reducing clinical scores and neuropathological features. For preventative applications in EAE models, lower doses (5 mg/kg/day) show dose-dependent effects in delaying disease onset, while higher doses (25 mg/kg/day) provide more robust protection against clinical manifestation. In the cuprizone-induced demyelination model, a dose of 25 mg/kg/day effectively prevents callosal demyelination, reduces microglial activation, and diminishes acute axonal damage. The translational factor from animal models to human dosing accounts for species differences in drug metabolism, with the clinically effective 0.6 mg/day human dose (approximately 0.01 mg/kg) representing a substantially lower equivalent than those used in murine studies, highlighting species-specific responses to this compound treatment [1] [6] [2].
Table 3: Preclinical Dosing Regimens of this compound in Experimental Models
| Experimental Model | Effective Dose Range | Administration Method | Primary Outcomes |
|---|---|---|---|
| EAE (Therapeutic) | 25 mg/kg/day | Oral gavage | Reduced clinical scores, decreased CNS inflammation |
| EAE (Preventative) | 5-25 mg/kg/day | Oral gavage | Dose-dependent delay in disease onset |
| Cuprizone Demyelination | 25 mg/kg/day | Oral gavage | Prevented demyelination, reduced oligodendrocyte apoptosis |
| In Vitro Systems | 250 nM | Cell culture media | Reduced NF-κB activation in astrocytes |
This compound exerts its therapeutic effects through multimodal mechanisms that differentially target both peripheral immune cells and central nervous system elements. The drug's primary immunomodulatory action involves shifting the adaptive immune response from pro-inflammatory Th1 and Th17 profiles toward anti-inflammatory Th2 and regulatory T-cell phenotypes, effectively restoring immune homeostasis. This immunomodulation is achieved through several interconnected pathways: this compound directly modulates dendritic cell function by reducing their immunogenicity and chemokine secretion capacity, particularly affecting 6-sulpho LacNAc+ dendritic cells (slanDCs), which are known to exhibit potent pro-inflammatory potential in MS. Additionally, this compound impairs leukocyte migration across the blood-brain barrier by downregulating VLA-4 mediated adhesiveness and matrix metalloproteinase-9 expression, thereby reducing CNS infiltration of inflammatory cells. The drug further alters B-cell function by promoting regulatory B-cell populations that secrete anti-inflammatory cytokines like IL-10, creating an immunoregulatory milieu that dampens autoimmune activity. These coordinated effects on multiple immune cell populations underlie this compound's unique ability to reduce inflammatory activity while avoiding generalized immunosuppression [1] [3] [7].
Beyond its immunomodulatory properties, this compound demonstrates direct neuroprotective effects within the central nervous system, representing a crucial distinction from purely anti-inflammatory MS therapies. The drug's astrocytic modulation involves downregulation of nuclear factor kappa-B (NF-κB) activation in astrocytes, thereby reducing the production of pro-inflammatory mediators and chemokines that drive localized CNS inflammation. This astrocytic regulation occurs independently of Toll-like receptor signaling, as demonstrated in studies using TLR4−/−, MyD88−/−, and TRIF−/− transgenic mice, indicating a direct CNS-intrinsic mechanism. Additionally, this compound treatment elevates brain-derived neurotrophic factor (BDNF) levels in both animal models and MS patients, enhancing neuronal survival and synaptic integrity. The drug further demonstrates protective effects on oligodendrocytes by reducing apoptosis and supporting myelin integrity in cuprizone-induced demyelination models. These multifaceted neuroprotective mechanisms translate clinically to significant reductions in brain volume loss and delayed disability progression, addressing the critical neurodegenerative component of multiple sclerosis that remains inadequately treated by conventional immunotherapies [1] [6] [2].
The cuprizone-induced demyelination model provides a robust system for evaluating the neuroprotective effects of this compound independent of adaptive immunity. To implement this protocol, utilize 10-week-old C57BL/6J mice with appropriate sample sizes (typically n=6-10 per group) to ensure statistical power. Administer 0.25% cuprizone (oxalic bis[cyclocyclohexylidenehydrazide]) mixed into standard rodent chow ad libitum for 6 weeks to induce consistent demyelination of the corpus callosum. Concurrently, treat experimental groups with 25 mg/kg this compound daily via oral gavage, prepared fresh in sterile water or vehicle solution. Include appropriate control groups receiving vehicle alone to establish baseline demyelination parameters. For histological analysis, perfuse mice transcardially with 4% paraformaldehyde after the 6-week treatment period, followed by post-fixation and paraffin embedding of brain tissue. Section brains at 5-8μm thickness for staining and analysis. This protocol specifically assesses this compound's direct neuroprotective effects independent of its established immunomodulatory activities [6].
Tissue Processing and Staining: Generate coronal sections containing the corpus callosum for comprehensive analysis. Perform Luxol fast blue-periodic acid-Schiff (LFB-PAS) staining to evaluate myelination status using a standardized demyelination scoring system: 0 (no demyelination), 1 (<33% demyelination), 2 (33%-66% demyelination), and 3 (>66% demyelination). Conduct immunohistochemistry using primary antibodies against Mac-3 (for microglia/macrophages; 1:200 dilution), p25 (for oligodendrocytes; 1:500 dilution), and amyloid precursor protein (APP) (for acutely damaged axons; 1:2000 dilution). Use appropriate secondary antibodies with visualization systems suitable for your microscopy platform.
Quantitative Morphometry: Employ systematic random sampling across the corpus callosum to ensure representative quantification. Calculate oligodendrocyte density by counting p25-positive cells in standardized reference areas. Quantify microglial activation by determining Mac-3-positive cell density and morphological characteristics. Assess acute axonal damage by counting APP-positive axonal spheroids per visual field. Utilize image analysis software (e.g., ImageJ with appropriate plugins) for objective quantification, with investigators blinded to experimental groups to prevent bias.
Comprehensive immune monitoring provides critical insights into this compound's mechanism of action in both preclinical and clinical settings. For clinical immune assessment, collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and following treatment initiation (e.g., 1 month and 6 months). Isolate PBMCs using density gradient centrifugation (Ficoll-Paque PLUS) within 2 hours of blood collection, and cryopreserve in liquid nitrogen using controlled-rate freezing to maintain cell viability and function. For slanDC analysis, thaw PBMCs and stain with anti-CD14, anti-CD16, and anti-slan (M-DC8) antibodies to identify the 6-sulpho LacNAc+ dendritic cell population, which typically constitutes 0.5-2% of total PBMCs. Analyze by flow cytometry using a minimum of 100,000 events per sample to ensure adequate population characterization. Include fluorescence-minus-one (FMO) controls to establish proper gating strategies and ensure measurement accuracy [5].
Functional Immune Assays: Isulate specific immune cell populations using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for in-depth mechanistic studies. For monocyte functional analysis, stimulate sorted CD14+ cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours and measure CD86 surface expression by flow cytometry along with secretion of proinflammatory chemokines CCL2 and CCL5 via ELISA. For T-cell polarization assessment, stimulate PBMCs with anti-CD3/CD28 beads for 72 hours and intracellularly stain for key transcription factors (T-bet for Th1, RORγt for Th17, GATA-3 for Th2) and FoxP3 for regulatory T-cells. Analyze by flow cytometry to determine Th1/Th2/Th17/Treg balance following this compound treatment.
Gene Expression Analysis: Isolate total RNA from PBMCs or sorted immune cell populations using standardized RNA extraction kits with DNase treatment to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, accepting only samples with RNA integrity numbers (RIN) >7.0 for subsequent analysis. Conduct gene expression profiling using microarray platforms or RNA sequencing, focusing on pathways identified as relevant to this compound's mechanism, including NF-κB signaling, antigen presentation, and cytokine/chemokine networks. Validate key findings using quantitative real-time PCR with appropriate reference genes (e.g., GAPDH, β-actin) for normalization.
This compound demonstrates a manageable safety profile at the therapeutic dose of 0.6 mg/day, with most adverse events characterized as mild to moderate in severity. The most common laboratory abnormalities include transaminase elevations (ALT/AST), which are typically transient and rarely require treatment discontinuation. Additional parameters that may show modest elevations include C-reactive protein, fibrinogen, and pancreatic amylase, though these changes are generally not associated with clinical symptoms. The most significant safety concern emerged from dose-escalation studies, where doses exceeding 1.0 mg/day demonstrated an increased risk of cardio- and cerebrovascular events, leading to discontinuation of higher dosing regimens in all ongoing clinical trials. This cardiovascular risk profile represents a critical distinction from this compound's predecessor, roquinimex, which was associated with more severe inflammatory cardiac adverse events including pericarditis, serositis, and myocardial infarction. Despite these concerns at higher doses, the 0.6 mg dose maintains a favorable risk-benefit ratio in appropriate patient populations [4] [1] [5].
Table 4: Safety Monitoring Protocol for this compound Clinical Studies
| Parameter | Baseline Assessment | Monitoring Frequency | Action Threshold |
|---|---|---|---|
| Liver Function | ALT, AST, Bilirubin | Monthly for first 3 months, then quarterly | >3× ULN (consider dose interruption) |
| Inflammatory Markers | CRP, Fibrinogen | Baseline and every 3 months | Clinical correlation recommended |
| Pancreatic Enzymes | Amylase, Lipase | Baseline and every 3 months | >2× ULN with symptoms |
| Cardiovascular Assessment | Complete history, vital signs | Every visit, with low threshold for symptoms | Any cardiac symptoms |
| Renal Function | BUN, Creatinine | Baseline and every 6 months | Standard institutional guidelines |
The regulatory trajectory of this compound has encountered significant challenges despite promising clinical data. The Committee for Medicinal Products for Human Use (CHMP) refused marketing authorization for RRMS based on their assessment of the risk-benefit ratio, particularly referencing concerns from animal studies. Currently, this compound remains an investigational compound with ongoing clinical trials in progressive MS and Huntington disease. The development path for this compound illustrates the complex balance between demonstrated clinical benefits—particularly in reducing disability progression and brain atrophy—and regulatory safety considerations. Future research directions include exploring combination therapy approaches that leverage this compound's neuroprotective properties alongside more potent anti-inflammatory agents, potentially addressing the complementary pathological processes in MS. Additionally, the differential dosing strategies across various neurological conditions (0.6 mg for MS, 0.5-1.0 mg for Huntington disease) suggest that optimal dosing may be condition-specific, warranting disease-targeted dose-finding studies. The continued investigation of this compound represents an important frontier in developing therapies that directly address neurodegenerative processes in multiple sclerosis, filling a critical unmet need in current treatment paradigms [1] [2] [5].
This compound is an orally administered quinoline-3-carboxamide derivative developed as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS). This small molecule (molecular weight: 356.803 g/mol) exhibits a unique dual mechanism of action, combining immunomodulatory properties with direct neuroprotective effects within the central nervous system (CNS). Unlike purely immunosuppressive agents, this compound functions primarily as an immunomodulator that restores balance to the dysregulated immune response in multiple sclerosis without causing generalized immunosuppression. The compound freely diffuses across the blood-brain barrier (BBB) due to its small molecular size and lipophilic nature, reaching both peripheral tissues and CNS compartments where it exerts its therapeutic effects [1] [2].
The molecular mechanisms of this compound involve multi-pathway modulation that targets both inflammatory and neurodegenerative components of multiple sclerosis. Through its action on the transcription factor NF-κB, this compound downregulates pro-inflammatory signaling pathways, thereby reducing the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate macrophage and microglial functions, shifting their activation state from a pro-inflammatory to an anti-inflammatory phenotype. The drug also affects astrocyte activation and reduces the infiltration of inflammatory monocytes into the CNS, further contributing to its neuroprotective properties. These diverse mechanisms make the identification and monitoring of specific pharmacodynamic markers essential for evaluating drug efficacy and understanding its complex mode of action in both preclinical and clinical settings [1] [3] [4].
Table 1: Immune Cell Populations Modulated by this compound
| Immune Parameter | Direction of Change | Biological Significance | Experimental Model |
|---|---|---|---|
| Regulatory T-cells | Increase | Suppresses immune response, promotes anti-inflammatory state | EAE mice [1] |
| Proinflammatory Th1/Th17 cells | Decrease | Reduces autoimmune CNS inflammation | EAE mice, RRMS patients [1] [2] |
| CD25+ CD86+ IL-10+ B-cells | Increase | Enhances regulatory B-cell function | RRMS patients [1] [5] |
| Conventional CD1c+ dendritic cells | Decrease | Reduces antigen presentation capacity | RRMS patients [1] |
| Plasmacytoid CD303+ dendritic cells | Decrease | Modulates innate immune activation | RRMS patients [1] |
| Monocyte chemoattraction | Decrease | Reduces inflammatory cell CNS infiltration | Human monocyte-derived DCs [1] |
Cytokine and chemokine profiling provides critical insights into this compound's immunomodulatory effects. Treatment consistently demonstrates a shift from pro-inflammatory to anti-inflammatory cytokine profiles, characterized by decreased levels of TNF-α, IL-12, and IL-17 and increased production of TGF-β, IL-4, and IL-10. This Th1 to Th2/Th3 shift is fundamental to this compound's mechanism of suppressing autoimmune inflammation while maintaining regulatory immune function. Additionally, this compound reduces secretion of monocyte chemoattractants and decreases expression of matrix metalloproteinase 9 (MMP-9), which collectively impair the trafficking of inflammatory monocytes into the CNS. The drug also modulates adhesion molecule function, particularly very late antigen-4 (VLA-4), reducing its binding affinity to vascular cell adhesion molecule 1 (VCAM-1) and consequently limiting T-cell adhesion and CNS infiltration [1] [5].
Table 2: CNS-Specific Pharmacodynamic Markers of this compound Activity
| CNS Parameter | Direction of Change | Biological Significance | Detection Method |
|---|---|---|---|
| Brain-derived neurotrophic factor (BDNF) | Increase | Promotes neuronal survival, enhances neuroprotection | EAE mice, clinical trials [1] [2] |
| Amyloid precursor protein (APP) | Decrease | Reduces acute axonal damage | Cuprizone model, TBI model [3] [4] |
| Microglial activation | Decrease | Attenuates neuroinflammation | Cuprizone model, TBI model [3] [4] |
| Iba-1+ microglia density | Decrease | Reduces overall microglial proliferation/activation | Fluid percussion TBI model [4] |
| Ventricular enlargement | Attenuated | Prevents brain atrophy, indicates neuroprotection | Long-term TBI model [4] |
| Neurogenesis (DCX+ cells) | Increase | Restores neuronal repair capacity | TBI model [4] |
Molecular markers of neuroprotection provide crucial evidence of this compound's direct benefits within the CNS. The compound significantly reuces axonopathy, as evidenced by decreased accumulation of amyloid precursor protein (APP) in injured axons, indicating protection against acute axonal damage. This compound treatment also demonstrates prevention of demyelination and reduction of oligodendrocyte apoptosis in the cuprizone-induced demyelination model. Furthermore, the drug promotes a neuroprotective environment by increasing expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and enhances synaptic plasticity. These effects collectively contribute to the observed preservation of white and gray matter volume and reduced brain atrophy in treated subjects, as demonstrated in both animal models and clinical trials in RRMS patients [1] [3] [4].
Gene expression signatures offer comprehensive insights into this compound's mechanisms at the molecular level. Transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) from RRMS patients treated with this compound reveals significant suppression of inflammatory response pathways, particularly those mediated by NF-κB and TGF-β signaling. After six months of treatment, researchers observed differential expression of 1,562 genes, with the most significantly down-regulated pathways involving leukocyte extravasation, adhesion, and migration. These molecular changes correlate with the observed reduction in inflammatory cell CNS infiltration and provide a robust signature of this compound activity in human subjects. Additional pathway analyses show that this compound modulates S100A9 protein interactions, inhibiting its binding to toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), thereby preventing downstream release of inflammatory cytokines including TNF-α and IL-1β [1] [5].
Epigenetic and protein-level modifications further elucidate this compound's molecular mechanisms. The drug regulates astrocytic NF-κB activation independently of upstream TLR signaling, as demonstrated in studies using TLR4−/− and MyD88−/− mice. This compound also influences aryl hydrocarbon receptor (AhR) activation in astrocytes, creating a neuroprotective environment. Phosphoproteomic analyses reveal that this compound inhibits phosphorylation of inflammatory signaling pathways, including p38/MAPK and JNK in human monocytes, and reduces phosphorylation of the NF-κB p65 subunit in LPS-stimulated monocytes from MS patients. These molecular events represent quantifiable pharmacodynamic markers that can be monitored to assess target engagement and biological activity in both preclinical and clinical settings [3] [2] [5].
Protocol 1: Cytokine Secretion Profiling in Human PBMCs
Objective: To evaluate the effect of this compound on pro-inflammatory and anti-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
Methodology:
Quality Control: Include unstimulated PBMCs as a negative control and perform experiments in triplicate to ensure reproducibility. Verify cell viability using trypan blue exclusion or MTT assay to ensure observed effects are not due to cytotoxicity [1] [5].
Protocol 2: T-cell Polarization and Differentiation Assay
Objective: To assess the impact of this compound on the differentiation of naïve T-cells into specific helper T-cell subsets (Th1, Th17, and regulatory T-cells).
Materials:
Methodology:
Data Analysis: Compare the percentage and absolute numbers of each T-cell subset between this compound-treated and vehicle-treated conditions. This compound typically shows decreased Th1 and Th17 differentiation with concomitant increase in Treg populations [1] [2].
Protocol 3: Cuprizone-Induced Demyelination Model
Objective: To evaluate the protective effects of this compound against demyelination and oligodendrocyte loss in the cuprizone mouse model.
Animals: 10-week-old C57BL/6J mice (n=7-10 per group), with TLR4−/− and MyD88−/− mice for mechanistic studies.
Dosing Regimen:
Tissue Collection and Analysis:
Expected Results: this compound-treated mice should show significantly reduced demyelination scores, higher oligodendrocyte density, fewer Mac-3-positive microglia/macrophages, and decreased APP-positive axonal spheroids compared to vehicle-treated controls [3].
Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the effects of this compound on clinical disease progression and neuroinflammation in the EAE model.
Animals: 8-10 week old female C57BL/6 mice or other appropriate strains.
EAE Induction and Treatment:
Endpoint Analyses:
Quality Control: Include vehicle-treated and naive control groups in all experiments. Monitor animals daily for distress and provide supportive care as needed [1] [2].
Diagram 1: Comprehensive overview of this compound's mechanisms of action, highlighting key immunomodulatory and neuroprotective pathways with identified molecular targets.
Diagram 2: Comprehensive experimental workflow for assessing this compound pharmacodynamic markers across in vitro, in vivo, and clinical study systems.
The comprehensive assessment of This compound pharmacodynamics reveals a complex multi-mechanistic profile that encompasses both immunomodulation and direct neuroprotection. The biomarker panels presented in these application notes provide robust, quantifiable measures of drug activity across experimental systems and clinical samples. As research advances, the integration of these multi-level pharmacodynamic markers—from molecular pathways to cellular responses and systemic effects—will enable more precise assessment of this compound's therapeutic effects in multiple sclerosis and potentially other neuroinflammatory conditions.
Future developments in this compound research should focus on translational biomarker validation that bridges preclinical findings with clinical outcomes. The emergence of transcriptomic signatures as sensitive indicators of this compound activity presents particular promise for clinical trial monitoring and dose optimization. Additionally, exploring this compound's potential applications beyond multiple sclerosis—such as in traumatic brain injury, Huntington's disease, and Crohn's disease—may benefit from adaptation of the pharmacodynamic markers described in these application notes. As the field advances, the continued refinement of these experimental protocols and biomarker panels will enhance our understanding of this compound's mechanisms and support its development as a novel therapeutic agent with dual immunomodulatory and neuroprotective properties.
The table below summarizes the key characteristics of liver enzyme elevations associated with laquinimod based on pooled data from phase III clinical trials (ALLEGRO and BRAVO) [1].
| Feature | Description |
|---|---|
| Incidence | More frequent in this compound-treated patients than placebo [1]. |
| Temporal Pattern | Abnormalities were mild, non-progressive, and occurred within the first 3 months (90 days) of treatment initiation. Levels then stabilized or reverted to baseline with continued treatment [1]. |
| Typical Clinical Presentation | Primarily asymptomatic and detected via routine laboratory monitoring [1] [2]. |
| Associated Laboratory Changes | Apart from liver enzymes (ALT, AST), this compound was also associated with changes in fibrinogen levels and other hematologic parameters, following a similar temporal pattern [1]. |
Understanding the metabolism of this compound and its effects on the liver provides context for these laboratory findings.
The following diagram illustrates the basic metabolic pathway and the observed laboratory effect.
Based on the safety profile observed in clinical trials, the following guidance can be formulated for monitoring and managing liver enzyme elevations.
| Recommendation | Protocol / Action |
|---|---|
| Routine Monitoring | Conduct regular liver function tests (LFTs), including ALT and AST [1]. |
| Critical Monitoring Period | Implement intensified monitoring during the first 3 months of treatment initiation or after any dose escalation [1]. |
| Assessment of Findings | Isolated, asymptomatic elevations that are mild and follow the expected temporal pattern are generally not considered clinically significant [1] [2]. |
| Management | Most elevations stabilize or reverse without intervention. Discontinuation due to liver enzyme elevations was infrequent in clinical trials (6.4% in this compound group vs. 4.7% in placebo) [1]. |
Q1: What is the typical pattern of liver enzyme elevation in patients taking this compound? The pattern is generally predictable and benign. Elevations are typically mild, occur within the first 90 days of treatment, and are non-progressive. Levels often stabilize or return to baseline spontaneously with continued dosing [1].
Q2: Are this compound-related liver enzyme elevations a sign of drug-induced liver injury (DILI)? In clinical trials, these asymptomatic elevations were not classified as serious adverse events or definitive DILI. The pattern is consistent with a transient, adaptive response. However, standard vigilance and monitoring for DILI are always recommended in line with regulatory guidelines for any investigational drug [1] [6].
Q3: How should other medications be managed in patients on this compound? this compound is metabolized primarily by CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers may alter its plasma concentration and should be approached with caution. Furthermore, as this compound is a strong inducer of CYP1A2, it may reduce the efficacy of concomitant medications that are substrates of CYP1A2 [3] [1].
For researchers investigating this phenomenon in vitro, the following protocol outline can serve as a starting point, based on common practices and the metabolic information provided.
Objective: To assess the potential for this compound to cause changes in liver enzyme markers in a human hepatocyte model. Materials:
Method:
The table below summarizes key DLT and safety findings from clinical trials.
| Indication / Study Phase | Doses Associated with DLT | Primary Dose-Limiting Toxicities / Safety Signals | Recommended/Safe Doses | Key Citations |
|---|---|---|---|---|
| Relapsing-Remitting MS (Phase 3, CONCERTO) | 1.2 mg/day (oral) | Cardio- and cerebrovascular adverse events [1] [2] | 0.6 mg/day (oral) [2] | [1] [2] |
| Primary Progressive MS (Phase 2, ARPEGGIO) | 1.5 mg/day (oral) | Cardiovascular adverse events [2] | 0.6 mg/day (oral) [2] | [2] |
| RRMS Dose-Escalation (Phase 1) | Up to 2.7 mg/day (oral) | No increased incidence of AEs with escalation; lab changes (liver enzymes, CRP) were mostly non-significant [1] | Up to 2.7 mg was safely administered in this short-term study [1] | [1] |
| Non-infectious Uveitis (Phase 1, LION Study) | 0.6, 1.2, 1.8 mg/day (eye drops) | No dose-limiting toxicities reported; well-tolerated with no systemic AEs [3] [4] | 0.6 - 1.8 mg/day (topical) [3] [4] | [3] [4] |
For researchers investigating laquinimod's safety profile, here are methodologies derived from clinical studies.
This protocol is based on Phase 1-3 clinical trials in MS [1] [5].
This sub-study protocol assesses the in vivo immunomodulatory effects related to this compound's mechanism [1].
The workflow for these clinical and biomarker studies follows a structured path from design to analysis:
Laquinimod is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2] [3]. Modulations of CYP3A4 activity can lead to significant changes in this compound's pharmacokinetics, specifically its systemic exposure (AUC) [1]. The following table summarizes the quantitative effects observed in clinical interaction studies.
Table 1: Quantitative Effects of CYP3A Modulators on this compound Pharmacokinetics [1]
| Modulator Type | Example Drug | Effect on this compound AUC (vs. This compound alone) |
|---|---|---|
| Strong Inhibitor | Ketoconazole | ≈ 3.1-fold increase |
| Moderate Inhibitor | Fluconazole | ≈ 2.5-fold increase |
| Weak Inhibitor | Cimetidine | ≈ 1.1-fold increase |
| Strong Inducer | Rifampin | ≈ 5-fold decrease |
This relationship can be visualized in the following pathway diagram.
For researchers aiming to evaluate this compound's drug-drug interaction (DDI) potential in clinical settings, the following protocols from published studies can serve as a reference.
Table 2: Clinical DDI Study Designs for this compound with CYP3A Modulators [1]
| CYP3A Modulator | Dosing Regimen for Modulator (Pretreatment + Coadministration) | This compound Dosing & Subjects |
|---|---|---|
| Ketoconazole (Strong Inhibitor) | 1 day of 400 mg daily pretreatment, then a single concomitant dose, followed by 28 additional days of 400 mg daily. | Single 0.6 mg dose (n=14) |
| Fluconazole (Moderate Inhibitor) | A single 400 mg dose, followed by 200 mg daily for 20 additional days. | Single 0.6 mg dose (n=14) |
| Cimetidine (Weak Inhibitor) | 1 day of 800 mg twice daily pretreatment, then a single concomitant dose, followed by 21 additional days of 800 mg twice daily. | Single 0.6 mg dose (n=14) |
| Rifampin (Strong Inducer) | 9 days of 600 mg daily pretreatment, then a single concomitant dose, followed by 12 additional days of 600 mg daily. | Single 0.6 mg dose (n=14) |
The high-level workflow for conducting such an assessment is outlined below.
Q1: What is the primary metabolic pathway of this compound, and which enzymes are involved? this compound undergoes extensive hepatic metabolism. Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for its primary metabolism [2] [3]. In vitro studies with human liver microsomes have identified at least six primary metabolites formed through hydroxylation (in the phenyl and quinoline rings) and N-dealkylation (in the quinoline and aniline nitrogen parts) [3].
Q2: With which classes of drugs does this compound have a high risk of interacting? this compound has a high risk of clinically significant interactions with two main classes:
Q3: Are there any known CYP3A4 inhibitors that do not significantly interact with this compound? Yes. Cimetidine, a weak CYP3A4 inhibitor, resulted in only a 1.1-fold increase in this compound's AUC, which is not considered clinically significant [1]. This suggests that the interaction risk is more pronounced with moderate to strong inhibitors.
Q4: What is the clinical relevance of these drug interactions for drug development? Understanding and quantifying these interactions is critical for designing clinical trials and informing prescription guidelines [1]. For clinical practice, it is essential to avoid co-administering this compound with strong CYP3A4 inducers and to exercise caution, potentially with dose adjustments or increased monitoring, when using it with moderate to strong CYP3A4 inhibitors.
When planning studies involving this compound:
The table below summarizes two key published methods for determining this compound concentration in human plasma.
| Method Attribute | Method 1: Low-Level LC/MS/MS | Method 2: Wide-Range LC/MS/MS |
|---|---|---|
| Analytical Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [1] | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [1] |
| Detection | Electrospray Ionization (Positive Mode), Selected Reaction Monitoring (SRM) [1] | Electrospray Ionization (Positive Mode), Selected Reaction Monitoring (SRM) [1] |
| Internal Standard | Stable isotope (13C6)-labeled this compound [1] | Stable isotope (13C6)-labeled this compound [1] |
| SRM Transition | m/z 357.1 → 236.1 (ABR-215062); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std.) [1] | m/z 357.1 → 236.1 (ABR-215062); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std.) [1] |
| Sample Preparation | Solid-Phase Extraction (SPE) [1] | Protein Precipitation [1] |
| Chromatography | Isocratic Elution [1] | Fast Gradient Elution [1] |
| Dynamic Range | 0.4 - 100 nmol/L [1] | 0.75 - 15,000 nmol/L [1] |
| LLOQ | 0.4 nmol/L [1] | 0.75 nmol/L [1] |
| Extraction Recovery | 90-97% [1] | 90-97% [1] |
Another published method utilizes a coupled-column Liquid Chromatography system with Ultraviolet (UV) detection. This method employs direct injection of plasma after a simple protein precipitation step, uses a restricted-access media (RAM) column for online cleanup, and achieves a limit of detection of 0.2 μmol/L [2].
The LC/MS/MS methods were validated according to standard bioanalytical principles, with key parameters satisfying acceptance criteria [1]:
| Validation Parameter | Result |
|---|---|
| Precision (Intra-day) | 1.6% - 3.5% RSD |
| Precision (Inter-day) | 2.1% - 5.7% RSD |
| Accuracy | Validated as suitable for clinical application |
| Selectivity | Demonstrated with no interference from endogenous plasma components |
| Stability | Stable in plasma for at least 3 months at -20°C |
Here are some common experimental issues and potential solutions based on the technical literature.
FAQ 1: How can I improve the sensitivity and reduce matrix effects for low-level quantification?
FAQ 2: My analytical column is experiencing backpressure issues and rapid degradation. What could be the cause?
FAQ 3: How do I choose between developing an LC-UV or an LC-MS/MS method?
FAQ 4: What is the most critical parameter to monitor for method robustness?
The following diagram illustrates the general decision-making workflow and experimental process for developing a this compound assay, synthesizing information from the technical documents.
Based on a clinical pharmacokinetic study, the stability of laquinimod in human plasma under specific storage conditions is summarized below.
Table: this compound Stability in Human Plasma [1]
| Stability Factor | Details |
|---|---|
| Matrix | Human plasma |
| Storage Temperature | -20°C |
| Demonstrated Stability | At least 3 months |
| Context | Stability was investigated for low-level determinations of the drug. |
The stability data was generated using validated Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) methods. Here is a summary of the key methodological details.
Table: Analytical Methods for this compound in Human Plasma [1]
| Method Aspect | Method 1 (Low Level) | Method 2 (Wide Range) | | :--- | :--- | :--- | :--- | | Purpose | Low level determinations (0.4-100 nmol/L) | Wide range determinations (0.75-15000 nmol/L) | | Sample Preparation | Solid-phase extraction | Protein precipitation | | Chromatography | Isocratic elution | Fast gradient elution | | Internal Standard | Stable isotope (13C6)-labeled ABR-215062 | Stable isotope (13C6)-labeled ABR-215062 | | Mass Spectrometry | Electrospray ionization (positive mode) | Electrospray ionization (positive mode) | | Selected Reaction Monitoring (SRM) | m/z 357.1 → 236.1 (this compound); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | m/z 357.1 → 236.1 (this compound); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | | Lower Limit of Quantification (LLOQ) | 0.4 nmol/L | 0.75 nmol/L | | Extraction Recovery | 90-97% | 90-97% |
The following diagram outlines the general decision-making workflow for selecting and implementing these analytical methods.
What is the proven long-term storage condition for this compound in plasma samples? this compound in human plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].
What are the key parameters for the LC/MS/MS analysis of this compound? The critical parameters include [1]:
My research involves ocular applications. Is there newer formulation data? Yes. While the core stability data is from systemic (oral) administration, a novel eye drop formulation of this compound has been developed for non-infectious uveitis. Recent Phase I biodistribution studies (e.g., the LION study) have confirmed that topical administration results in therapeutically relevant concentrations in both the vitreous humor and anterior chamber of the eye, with a reported positive safety and tolerability profile [2].
Issue: Inconsistent calibration curves. Solution: Ensure the consistent use of the specified stable isotope-labeled internal standard (13C6-laquinimod) to correct for variations in sample preparation and ionization efficiency [1].
Issue: Poor recovery or signal. Solution: Verify the sample preparation technique. Method 1, using solid-phase extraction, is more rigorous for low-level quantification, while Method 2, using protein precipitation, is faster for higher concentrations. Confirm that extraction recoveries are within the 90-97% range [1].
The table below summarizes the key parameters for the sensitive, low-level determination of this compound in human plasma using solid-phase extraction [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography / Tandem Mass Spectrometry (LC/MS/MS) |
| Objective | Determination of this compound in human plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography | Isocratic elution |
| Internal Standard | Stable isotope (13C6)-labeled this compound |
| Mass Transition (this compound) | m/z 357.1 → 236.1 |
| Dynamic Range | 0.4 - 100 nmol/L |
| Lower Limit of Quantification (LLOQ) | 0.4 nmol/L |
| Extraction Recovery | 90 - 97% |
| Precision (Intra-/Inter-day) | 1.6 - 3.5% / 2.1 - 5.7% |
Here is a detailed workflow for the SPE method, developed and validated for clinical pharmacokinetic profiling [1].
This process can be visualized in the following workflow:
Q1: The recovery for my this compound SPE is lower than the 90-97% reported in the method. What could be the cause?
Q2: My method shows significant matrix effects or interference peaks. How can I improve specificity?
Q3: How should I handle plasma samples to ensure the stability of this compound?
Protein precipitation is a common sample preparation step in bioanalytical methods for laquinimod. The table below summarizes the core parameters from validated protocols.
| Method Parameter | Details from Literature |
|---|---|
| Primary Purpose | Sample preparation for LC-MS/MS or HPLC-UV analysis in pharmacokinetic studies. [1] [2] |
| Typical Sample | Human plasma. [1] [2] |
| Precipitation Reagent | Acidified Acetonitrile (with a stable isotope-labeled internal standard). [3] |
| Sample:Reagent Ratio | ~1:2 (e.g., addition of two volumes of acetonitrile to one volume of plasma). [3] |
| Subsequent Steps | Centrifugation, injection of supernatant onto LC system. [3] [2] |
| Key Advantage | Simple, fast, and reduces strain on the chromatographic system. [2] |
When developing or troubleshooting a protein precipitation method for this compound, please consider the following points derived from the literature:
The following workflow diagram outlines the general steps of the protein precipitation process as applied to this compound sample preparation.
Based on general protein precipitation principles and the specific information available, here are answers to potential troubleshooting questions.
Q1: Why is acetonitrile acidified for protein precipitation in this compound assays? The acidification of acetonitrile serves multiple purposes. It enhances the efficiency of protein denaturation and precipitation. Furthermore, for small molecules like this compound, controlling the pH can improve the recovery and the subsequent chromatographic performance, potentially enhancing the signal response in mass spectrometry. [3] [4]
Q2: My protein precipitation recovery seems low. What could be the cause? Recovery issues can stem from several factors:
Q3: Are there alternative sample preparation methods for this compound? Yes. While protein precipitation is simple and fast, solid-phase extraction (SPE) has also been successfully used for this compound, particularly when a higher degree of sample clean-up is required for ultra-sensitive assays. [1]
Q1: How can sample preparation improve sensitivity for my assay?
Q2: Which mobile phase additives should I use or avoid?
Q3: My signal is low; what are the first MS parameters I should check?
The following table summarizes common issues and solutions based on general LC-MS principles.
| Problem Area | Specific Issue | Proposed Solution | Key Experimental Consideration |
|---|---|---|---|
| Sample & Matrix | High background noise/ion suppression from complex matrix [2] [1]. | Implement selective sample clean-up (e.g., SPE, phospholipid removal plates). | Choose a sorbent and protocol based on the analyte's physicochemical properties and the sample matrix. |
| Chromatography | Poor retention, leading to analytes eluting in the solvent front where ion suppression is high [1]. | Optimize column chemistry. Use a polar-embedded C18 or HILIC column to increase retention of polar compounds. | Method development should test different column chemistries (C18, phenyl, PFP) to find the best retention and selectivity. |
| Mobile Phase | Use of ion-suppressing additives (e.g., TFA) [1]. | Replace TFA with MS-compatible additives like formic acid or ammonium formate. | Prepare fresh mobile phases daily to prevent contamination and pH drift. |
| LC-MS Interface | Suboptimal ion formation and transmission for your specific flow rate and mobile phase [2]. | Systematically optimize source parameters (capillary voltage, desolvation temperature, gas flows) using your final LC method. | Use a standard solution of your analyte and inject repeatedly, adjusting one parameter at a time while monitoring the response. |
Here is a detailed methodology for a key experiment cited in the search results: optimizing the MS source for maximum signal [2].
The diagram below outlines the logical workflow for troubleshooting and improving LC-MS sensitivity, integrating the key areas discussed.
The quantitative data below is from a 2006 study that developed and validated two LC-MS/MS methods for determining laquinimod in human plasma [1].
Table 1: Key Validation Parameters for Two this compound LC-MS/MS Methods [1]
| Parameter | Method 1 (Low Level) | Method 2 (Wide Range) |
|---|---|---|
| Dynamic Range | 0.4 - 100 nmol/L | 0.75 - 15000 nmol/L |
| Lower Limit of Quantification (LLOQ) | 0.4 nmol/L | 0.75 nmol/L |
| Intra-Day Precision (Range) | 1.6% - 3.5% | 1.6% - 3.5% |
| Inter-Day Precision (Range) | 2.1% - 5.7% | 2.1% - 5.7% |
| Extraction Recovery | 90% - 97% | 90% - 97% |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Chromatography | Isocratic Elution | Fast Gradient Elution |
The following workflows and specifications are recreated based on the methodologies described in the search results [1].
1. Sample Preparation and Analysis Workflow The core process for both methods involves sample preparation followed by LC-MS/MS analysis. The key difference lies in the extraction technique.
2. LC-MS/MS Instrument Configuration The analytical core of both methods is consistent, relying on tandem mass spectrometry.
Q1: What are the cited inter-day precision values for the this compound assays? The inter-day precision for both LC-MS/MS methods was reported to be between 2.1% and 5.7% [1]. This data is summarized in Table 1 above.
Q2: My assay precision is outside the validated range. What should I check? While the source does not provide explicit troubleshooting, based on the method description, you should investigate:
Q3: What is the validated stability of this compound in plasma? this compound in plasma was found to be stable for at least 3 months when stored at -20°C [1].
The data provided originates from a 2006 publication [1]. Since the development of this compound has been discontinued for multiple sclerosis [2], newer or updated clinical assay protocols may not be available. Researchers are advised to use this information as a foundational guide and perform their own comprehensive validation to ensure suitability for current applications.
The following table summarizes the key validation parameters for two established LC/MS/MS methods for quantifying laquinimod, including the recorded intra-day precision values [1].
| Parameter | Method 1 (Low Level) | Method 2 (Wide Range) |
|---|---|---|
| Analytical Technique | Liquid chromatography/tandem mass spectrometry (LC/MS/MS) | Liquid chromatography/tandem mass spectrometry (LC/MS/MS) |
| Dynamic Range | 0.4 - 100 nmol/L | 0.75 - 15000 nmol/L |
| Sample Preparation | Solid-phase extraction | Protein precipitation |
| Chromatography | Isocratic elution | Fast gradient elution |
| Intra-Day Precision | 1.6 - 3.5% | 1.6 - 3.5% |
| Inter-Day Precision | 2.1 - 5.7% | 2.1 - 5.7% |
| Lower Limit of Quantification (LLOQ) | 0.4 nmol/L | 0.75 nmol/L |
| Extraction Recovery | 90 - 97% | 90 - 97% |
Here are some frequently asked questions and guidance for troubleshooting your this compound assays.
FAQ 1: What could cause intra-day precision values to fall outside the validated range (e.g., >5%)?
FAQ 2: Which method should I use for my pharmacokinetic study?
The following diagram illustrates the core workflow for both analytical methods, highlighting the key divergent steps.
Detailed Methodology [1]:
Sample Preparation:
Liquid Chromatography:
Mass Spectrometric Detection:
A clinical pharmacokinetic study established two sensitive methods for determining laquinimod in human plasma using liquid chromatography/tandem mass spectrometry (LC/MS/MS). The methods achieved high extraction recovery rates and were validated for precision and accuracy [1].
The table below summarizes the core parameters for these two methods:
| Parameter | Method 1 (Low Level) | Method 2 (Wide Range) |
|---|---|---|
| Analytical Technique | Liquid chromatography/tandem mass spectrometry (LC/MS/MS) with electrospray ionization in positive mode [1] | |
| Internal Standard | Stable isotope (13C6)-labeled this compound [1] | |
| Calibration Range | 0.4 - 100 nmol/L [1] | 0.75 - 15000 nmol/L [1] |
| Sample Preparation | Solid-Phase Extraction followed by isocratic elution [1] | Protein Precipitation followed by fast gradient elution [1] |
| Extraction Recovery | 90-97% [1] | 90-97% [1] |
| Intra-day Precision | 1.6 - 3.5% [1] | 1.6 - 3.5% [1] |
| Inter-day Precision | 2.1 - 5.7% [1] | 2.1 - 5.7% [1] |
The general workflow for the determination of this compound in plasma, as described in the study, can be visualized as follows:
The diagram outlines the two sample preparation paths. Here are the key methodological details:
Since the search results lack specific troubleshooting content for this method, here is general guidance based on common laboratory practices and the information available:
The following table summarizes the key parameters of two validated LC/MS/MS methods for determining laquinimod in human plasma [1].
| Parameter | Method 1: Low Level Determination | Method 2: Wide Range Determination |
|---|---|---|
| Dynamic Range | 0.4 - 100 nmol/L | 0.75 - 15,000 nmol/L |
| LLOQ | 0.4 nmol/L | 0.75 nmol/L |
| Sample Preparation | Solid-phase extraction (SPE) | Protein precipitation |
| Chromatography | Isocratic elution | Fast gradient elution |
| Intra-day Precision | 1.6 - 3.5% | 1.6 - 3.5% |
| Inter-day Precision | 2.1 - 5.7% | 2.1 - 5.7% |
| Extraction Recovery | 90 - 97% | 90 - 97% |
This protocol is adapted from the methods developed and validated for clinical pharmacokinetic profiling [1].
The workflow for these two complementary methods is illustrated below:
What is the stability of this compound in plasma samples? this compound in plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].
What are the key advantages of these methods? The validated methods are selective, sensitive, and robust, making them suitable for clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard helps correct for potential variations during sample preparation and analysis, improving accuracy and precision [1].
What are the most common adverse events observed in patients treated with this compound? In clinical trials, common adverse events for the 0.6 mg dose included headache, back pain, arthralgia, diarrhea, cough, urinary tract infection, elevated alanine aminotransferase, insomnia, nausea, abdominal pain, and sinusitis [2].
The following table summarizes the fundamental storage and handling information for Laquinimod as provided by suppliers [1] [2] [3].
| Property | Details |
|---|---|
| Physical Form | Solid, white to off-white powder [2]. |
| Molecular Weight | 356.8 g/mol [1] [2] [3]. |
| CAS No. | 248281-84-7 [1] [2] [3]. |
| Recommended Storage | Powder: -20°C for 3 years; 4°C for 2 years [2]. Room Temperature: Stable during shipping; short-term (one month) room temperature placement does not affect biological activity [1]. | | Solubility (In Vitro) | DMSO: 25 - 61 mg/mL (70.07 - 170.96 mM) [1] [2]. Ethanol: 1 mg/mL (2.8 mM) [1] [3]. Water: Insoluble [1] [3]. |
Here are detailed methodologies for preparing this compound stock solutions and in vivo formulations.
Supplier-validated protocols for preparing dosing solutions for animal studies are as follows [1] [3]:
| Formulation Type | Components | Final Concentration | Preparation Protocol |
|---|
| Clear Solution | 30% Propylene Glycol, 5% Tween 80, 65% D5W (5% Dextrose in Water) [1] [3]. | 30 mg/mL (84.08 mM) [1] [3]. | 1. Add 300 µL of 100 mg/mL propylene glycol stock to 50 µL Tween 80, mix to clarify. 2. Add 650 µL of D5W to adjust volume to 1 mL. 3. Use immediately for optimal results [1] [3]. | | Homogeneous Suspension | Carboxymethylcellulose Sodium (CMC-Na) solution [1] [3]. | ≥ 5 mg/mL [1] [3]. | 1. Add 5 mg of this compound to 1 mL of CMC-Na solution. 2. Mix evenly to obtain a homogeneous suspension [1] [3]. | | Clear Solution (Alternate) | 10% DMSO, 90% Corn Oil [2]. | ≥ 2.5 mg/mL (7.01 mM) [2]. | 1. Add 100 µL DMSO stock solution (25.0 mg/mL) to 900 µL Corn oil. 2. Mix evenly. Use carefully for continuous dosing over half a month [2]. |
This workflow visualizes the preparation process for the Clear Solution formulation:
A referenced protocol for treating Peripheral Blood Mononuclear Cells (PBMC) is as follows [1] [3]:
Q1: What is the stability of this compound in stock solution?
Q2: My this compound solution in DMSO appears cloudy. What should I do? A cloudy solution indicates the compound may be precipitating. This compound has high solubility in DMSO but is hygroscopic. Ensure you are using fresh, dry DMSO. Gently warm the solution to 60°C and use sonication to aid re-dissolving [2].
Q3: Are there any specific handling precautions? Yes. This compound is labeled "Not for human, veterinary diagnostic or therapeutic use" and is for research purposes only [1]. Follow your institution's standard safety procedures for handling chemical substances.
The table below summarizes the efficacy and safety outcomes of laquinimod compared to placebo, based on a 2025 meta-analysis of four randomized controlled trials involving 3,665 patients [1].
| Outcome Measure | Result (this compound vs. Placebo) | Statistical Significance | Heterogeneity (I²) |
|---|---|---|---|
| Annualized Relapse Rate (ARR) | Mean Difference = -0.08 (95% CI: -0.12, -0.04) | Significant | 0% |
| Disability Progression (3-month confirmed) | Hazard Ratio (HR) = 0.75 (95% CI: 0.59, 0.96) | Significant | 25% |
| Disability Progression (6-month confirmed) | Hazard Ratio (HR) = 0.69 (95% CI: 0.45, 1.06) | Not Significant | 66% |
| Relapse-Free Status | Risk Ratio (RR) = 1.14 (95% CI: 1.06, 1.22) | Significant | 10% |
| Safety (Serious Adverse Events) | Risk Ratio (RR) = 1.06 (95% CI: 0.81, 1.39) | Not Significant (Comparable) | 33% |
| Brain Volume Loss (PBVC) | Significantly reduced vs. placebo (p<0.001) [2] | Significant | N/A |
The clinical data supporting this comparison were generated through rigorous, multi-center, randomized, double-blind, placebo-controlled trials—considered the gold standard for evaluating therapeutic efficacy [1] [2].
This compound exerts its therapeutic effects through a dual mechanism, modulating the immune system and providing neuroprotection. The diagram below visualizes this proposed pathway.
The table below summarizes the fundamental differences between laquinimod and its predecessor, linomide.
| Feature | Linomide (Roquinimex) | This compound |
|---|---|---|
| Chemical Relationship | Lead compound (Parent) | Structurally related derivative [1] [2] [3] |
| Key Structural Modifications | - | Modifications to the quinoline ring and elongation of the amide methyl group [2] [3] |
| Resulting Profile | Associated with severe inflammatory side effects [1] [2] | Improved toxicological and safety profile [1] |
| Relative Potency | Baseline | Approximately 20 times more potent in animal models [1] [2] [3] |
| Primary Experimental Model | Experimental Autoimmune Encephalomyelitis (EAE) [1] | Experimental Autoimmune Encephalomyelitis (EAE) [1] [4] |
| Key Preclinical Findings | Demonstrated efficacy in murine EAE and MS trials [1] [4] | Dose-dependently inhibits acute and chronic EAE; shows efficacy after disease onset [1] [4] |
Both compounds are immunomodulatory, but this compound's distinct mechanism contributes to its superior profile.
Linomide demonstrated efficacy in the EAE model and in early MS trials, primarily by modulating the immune system [1] [4]. However, its clinical development was halted in Phase III trials due to the emergence of serious, unexpected adverse events, including serositis, pericarditis, and myocardial infarction [1] [2] [3]. The exact inflammatory pathways causing these side effects were not fully elucidated.
Extensive research has revealed that this compound's beneficial effects are mediated through a combination of immunomodulatory and neuroprotective pathways.
Diagram summarizing the key mechanisms of action of this compound. The immunomodulatory effects are largely mediated via its action on the innate immune system, particularly dendritic cells and monocytes [1] [5] [4]. Its neuroprotective effects involve direct action within the CNS [1] [2]. Recent evidence indicates that the AhR is a crucial molecular target for its immunomodulatory effects [6] [7].
The divergent paths of these two drugs are most evident in their clinical trial results.
| Aspect | Linomide | This compound |
|---|---|---|
| Clinical Fate | Phase III trials halted due to safety concerns [1] [2] [3] | Advanced through Phase II and III trials; development for MS discontinued in 2018 after third Phase III trial [2] |
| Major Safety Concerns | Serious adverse events: Serositis, pericarditis, myocardial infarction [1] [2] [3] | Favorable safety and tolerability profile in trials [1] [5] [2] |
| Common Side Effects | Not fully characterized due to early termination | Mild, transient liver enzyme elevations; small increase in ESR [1] [2] |
| Demonstrated Efficacy in Human Trials | Showed efficacy in preventing relapses and MRI activity in early trials [3] | Reduced relapse rate, MRI lesions, disability progression, and brain atrophy [1] [5] [2] |
To support your research, here are methodologies for key experiments that decipher this compound's mechanism.
1. AhR Activation Reporter Assay [6]
2. Adoptive Transfer of Myeloid Cells [4]
3. Analysis of Neuroprotection in the Cuprizone Model [1] [8]
This compound represents a successful rational drug design effort to improve upon a promising but toxic predecessor. Key takeaways for drug development professionals include:
| Outcome Measure | Laquinimod 0.6 mg | Placebo | Effect Size / Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Annualized Relapse Rate (Primary) | 0.30 ± 0.02 | 0.39 ± 0.03 | Mean Difference: -0.08 [1] | 0.002 [2] |
| Disability Progression (3-month confirmed) | 11.1% | 15.7% | HR: 0.64 (0.45 to 0.91) [2] | 0.01 [2] |
| Disability Progression (6-month confirmed) | - | - | HR: 0.69 (0.45 to 1.06) [1] | Not Significant [1] |
| Relapse-free Patients | - | - | RR: 1.14 (1.06 to 1.22) [1] | - |
| MRI: Gd-enhancing Lesions | 1.33 ± 0.14 | 2.12 ± 0.22 | - | <0.001 [2] |
| MRI: New/Enlarging T2 Lesions | 5.03 ± 0.08 | 7.14 ± 0.07 | - | <0.001 [2] |
| Serious Adverse Events | - | - | RR: 1.06 (0.81 to 1.39) [1] | Not Significant [1] |
| ALT Elevation (>3x ULN) | 5% | 2% | - | - [2] |
The ALLEGRO trial was a pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III study that provides the core evidence for this compound's efficacy [1] [2].
This compound is an oral immunomodulator. Research into its mechanism suggests it modulates the immune system through several pathways:
Preclinical and clinical studies indicate that this compound exerts its effects by [3] [4]:
The ALLEGRO trial established that this compound 0.6 mg once daily offers a statistically significant, though modest, benefit in reducing relapses and short-term disability progression in RRMS, with a safety profile marked by manageable liver enzyme monitoring. However, its development for MS and Huntington's disease was discontinued after regulatory authorities deemed the risk-benefit ratio unfavorable [3].
The table below summarizes the key efficacy and safety outcomes for laquinimod from the BRAVO trial, alongside available data for placebo and an interferon beta-1a (IFNβ-1a) reference arm.
| Treatment Arm | Annualized Relapse Rate (ARR) [1] | Relative ARR Reduction vs. Placebo | Effect on Brain Volume (PBVC) [1] | Effect on 3-Month Confirmed Disability Worsening (EDSS) [1] | Common Adverse Events [1] |
|---|---|---|---|---|---|
| This compound 0.6 mg | 0.28 | 18% (p=0.075) | -28% (p<0.001) | -31% (p=0.063) | 75% |
| Placebo | 0.34 | - | - | - | 70% |
| IFNβ-1a (Reference) | 0.24 | 26% (p=0.007) | +11% (p=0.14) | -26% (p=0.13) | 82% |
Key Findings from the Table:
Understanding the trial's methodology and subsequent analyses is crucial for interpreting these results.
Trial Design: BRAVO was a 24-month, randomized, placebo-controlled Phase III trial. Patients with RRMS were assigned to once-daily oral this compound, matching placebo, or a reference arm of once-weekly intramuscular IFNβ-1a (Avonex) [1].
Key Endpoints:
Post-Hoc Analysis & Methodological Considerations: A propensity score-model reanalysis of the BRAVO data suggested that baseline imbalances in T2 lesion volume and the proportion of patients with gadolinium-enhancing lesions—both known predictors of relapse—may have influenced the primary outcome [3].
This compound has a novel dual mechanism, combining immunomodulatory and neuroprotective effects, which explains its pronounced impact on brain atrophy [4] [2].
The diagram below illustrates the key signaling pathways and cellular targets through which this compound exerts its effects.
The diagram above shows that this compound's clinical effects are mediated through two primary pathways [4] [5] [2]:
The table below summarizes the key efficacy outcomes of Laquinimod compared to a placebo, as reported in several randomized controlled trials.
| Study Phase & Reference | Patient Population | Treatment Duration | Primary MRI Outcome | Result (vs. Placebo) | Key Clinical Outcome (Annualized Relapse Rate - ARR) |
|---|---|---|---|---|---|
| Phase II [1] [2] | Relapsing MS | 24 weeks | Cumulative number of active lesions | ↓ 44% (0.3 mg/day) [1] | No significant difference [1] |
| Phase IIb (LAQ/5062) [2] | RRMS | 36 weeks | Mean cumulative number of Gd+ lesions (last 4 scans) | ↓ 40.4% (0.6 mg/day) | Information missing from source |
| Phase III (ALLEGRO) [3] [4] | RRMS | 24 months | Not the primary outcome | Reduced MRI disease activity [4] | ↓ 23% [4] |
| Meta-analysis (2025) [3] | RRMS (3665 patients) | Varied (across 4 trials) | Not specified | Supported efficacy in managing RRMS [3] | Significant reduction [3] |
The efficacy data shown in the tables were generated through standardized and rigorous clinical trial methodologies.
This compound's effect on MRI lesions is attributed to its dual immunomodulatory and neuroprotective properties. The diagram below illustrates its proposed mechanism of action.
For a complete assessment, please consider the following points:
The table below summarizes the key quantitative data on Laquinimod's effect on brain atrophy from pivotal clinical trials.
| Trial Name | Phase | Disease | Comparator | Primary Result on Brain Atrophy | Clinical/Disability Correlation |
|---|---|---|---|---|---|
| ALLEGRO [1] | Phase 3 | RRMS | Placebo | Significant reduction in brain volume loss [1] | Reduced disability progression [1] |
| BRAVO [1] [2] | Phase 3 | RRMS | Placebo & Interferon beta-1a | Decreased rate of whole-brain atrophy vs. placebo [1] | Mixed effects on clinical endpoints [1] |
| CONCERTO [3] | Phase 3 | RRMS | Placebo | No significant effect on confirmed disability progression | |
| LEGATO-HD [3] | Phase 2 | Huntington's Disease | Placebo | No significant differences on primary motor endpoint |
For researchers designing similar studies, here are the methodologies from the key trials cited.
ALLEGRO & BRAVO (Phase 3 MS Trials)
LEGATO-HD (Phase 2 Huntington's Disease Trial)
This compound's protective effect on brain tissue is believed to stem from its central immunomodulatory and neuroprotective properties, rather than broad immunosuppression. The diagram below illustrates its key signaling pathways.
The mechanistic flowchart illustrates that this compound acts through a dual pathway [1] [3]:
For drug development professionals, the data on this compound offers critical insights:
| Outcome Measure | Result vs. Placebo | Meta-Analysis Details |
|---|---|---|
| Annualized Relapse Rate (ARR) | Mean Difference: -0.08 [1] | 4 RCTs, 3665 patients [1] |
| Disability Progression (3-month confirmed) | Hazard Ratio: 0.75 [1] | 4 RCTs, 3665 patients [1] |
| Disability Progression (6-month confirmed) | Hazard Ratio: 0.69 (not statistically significant) [1] | 4 RCTs, 3665 patients [1] |
| Relapse-Free Status | Risk Ratio: 1.14 [1] | 4 RCTs, 3665 patients [1] |
| Safety (Adverse Events) | Risk Ratio: 1.06 (comparable to placebo) [1] | 4 RCTs, 3665 patients [1] |
The data supporting laquinimod's efficacy primarily comes from large, multi-center, randomized, double-blind, placebo-controlled Phase III trials, which are the gold standard for evaluating drug efficacy.
Although not fully elucidated, current research indicates that this compound's active metabolite (DELAQ) acts as an agonist of the Aryl hydrocarbon Receptor (AhR), and its immunomodulatory effects are primarily mediated by reprogramming antigen-presenting cells (APCs), such as dendritic cells [3].
The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects.
This mechanism is supported by experimental data:
A 2025 network meta-analysis compared various Sphingosine-1-phosphate receptor modulators (S1PRM). While it provided detailed rankings for drugs like fingolimod, ozanimod, and siponimod, it did not include this compound in its comparative analysis or final rankings [5]. This indicates that this compound's development status or the data available at the time of the analysis may differ from other S1PR modulators that have reached later stages of development or market approval.
The following table synthesizes data from recent meta-analyses and clinical trials to provide a quantitative comparison of laquinimod's performance.
| Metric | This compound (0.6 mg) Performance | Context & Comparative Data |
|---|---|---|
| Annualized Relapse Rate (ARR) | Significant reduction vs. placebo (Mean Difference = -0.08, 95% CI: -0.12 to -0.04) [1]. | Effect is consistent but modest. Newer S1PR modulators show greater efficacy; Fingolimod (1.25 mg) ranked highest for reducing ARR (SUCRA=92.65%) [2]. |
| Disability Progression | Significant advantage over placebo at 3 months (HR=0.75, 95% CI: 0.59-0.96); no significant benefit at 6 months (HR=0.69, 95% CI: 0.45-1.06) [1]. | Siponimod showed one of the best safety profiles among S1PR modulators (SUCRA=93.20%) [2]. |
| Relapse-Free Status | Significantly better than placebo (RR=1.14, 95% CI: 1.06-1.22) [1]. | --- |
| Overall Safety & Adverse Events (AEs) | Comparable to placebo (RR=1.06, 95% CI: 0.81-1.39). Serious AE rates were similar [1]. | --- |
| Common Adverse Events | Higher incidence of back pain, neck pain, and appendicitis vs. placebo. Asymptomatic, transient increases in liver enzymes, fibrinogen, and hematologic parameters are common [3]. | These lab changes are typically non-progressive and revert to baseline with continued treatment [3]. |
This compound's unique profile stems from its novel mechanism that combines immunomodulation with potential neuroprotective effects.
The diagram below illustrates the integrated signaling pathways and biological effects of this compound.
The safety and efficacy profile of this compound is primarily derived from several pivotal clinical trials. The methodologies of these studies are detailed below.
| Trial / Analysis Name | Study Design & Methodology | Key Outcomes Measured |
|---|
| Pooled Analysis of ALLEGRO & BRAVO [3] | Population: 1,988 patients with RRMS. Design: Pooled data from two Phase III, randomized, double-blind, placebo-controlled trials. Intervention: this compound 0.6 mg once daily vs. placebo for 24 months. Safety Monitoring: Regular recording of AEs, vital signs, physical exams, ECG, and laboratory tests (liver enzymes, fibrinogen, hematologic parameters). | - Incidence of AEs and SAEs.
For researchers and drug developers, the data indicates that this compound occupies a specific niche:
Laquinimod's mechanism differs significantly from other major disease-modifying therapies (DMTs), which primarily target immune cell trafficking, depletion, or replication [1]. The table below summarizes the distinct MoAs of various immunomodulator classes.
| Therapy Category | Example DMTs | Primary Molecular Target | Proposed Mechanism of Action (MoA) |
|---|---|---|---|
| AhR Agonist | This compound | Aryl Hydrocarbon Receptor (AhR) [2] | Reprograms antigen-presenting cells to promote anti-inflammatory, regulatory T-cells over pro-inflammatory ones; provides neuroprotection [3] [2] [4]. |
| S1P Receptor Modulators | Fingolimod, Siponimod, Ozanimod | Sphingosine-1-Phosphate (S1P) Receptors [1] [5] | Acts as a functional antagonist, sequestering lymphocytes in lymph nodes to prevent their migration to the CNS [1]. |
| Anti-CD20 Monoclonal Antibodies | Ocrelizumab, Ofatumumab, Rituximab | CD20 protein on B-cells [6] [7] [5] | Depletes circulating CD20+ B-cells, which are involved in activating pro-inflammatory T-cells [7] [5]. |
| Cell Depleting Agents | Alemtuzumab | CD52 protein on T and B-cells [1] | Causes antibody-mediated depletion of a broad range of immune cells [1]. |
| Inhibitors of Cell Trafficking | Natalizumab | α4-integrin (VLA-4) [1] | Blocks the VLA-4 adhesion molecule, preventing immune cells from crossing the blood-brain barrier into the CNS [1]. |
| Pyrimidine Synthesis Inhibitors | Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) [1] | Inhibits the de novo synthesis of pyrimidines, thereby reducing the proliferation of activated lymphocytes [1]. |
This mechanism is visualized in the following pathway diagram:
This compound demonstrates a specific efficacy profile in RRMS management. A 2025 meta-analysis of four randomized controlled trials (n=3,665) provides key quantitative data on its performance against placebo [3].
| Efficacy & Safety Outcome | This compound 0.6 mg vs. Placebo (Result) | Clinical Interpretation |
|---|
| Annualized Relapse Rate (ARR) | Mean Difference: -0.08 (95% CI: -0.12, -0.04) [3] | Statistically significant, though modest, reduction in relapse rate. | | Disability Progression (3-month confirmation) | Hazard Ratio (HR) = 0.75 (95% CI: 0.59, 0.96) [3] | Significant 25% reduction in the risk of confirmed disability progression. | | Disability Progression (6-month confirmation) | Hazard Ratio (HR) = 0.69 (95% CI: 0.45, 1.06) [3] | Positive trend, but result was not statistically significant. | | Relapse-Free Status | Risk Ratio (RR) = 1.14 (95% CI: 1.06, 1.22) [3] | Patients were 14% more likely to remain relapse-free on this compound. | | Serious Adverse Events (SAEs) | Risk Ratio (RR) = 1.06 (95% CI: 0.81, 1.39) [3] | No significant difference from placebo, indicating a comparable safety profile. |
Supporting Meta-Analysis Protocol: The 2025 meta-analysis that provided the efficacy data was conducted according to PRISMA guidelines and was registered with PROSPERO (ID CRD42024576774) [3]. The researchers performed an extensive electronic search up to July 25, 2024, across PubMed, Embase, Cochrane Database, and ClinicalTrials.gov. They included only randomized controlled trials (RCTs) comparing oral this compound 0.6 mg with placebo in RRMS patients. The risk of bias was assessed using the Cochrane Risk of Bias tool (RoB 2.0), and statistical analysis was performed using RevMan 5.4.1 with a random-effects model [3].
Mechanism of Action Investigation: The identification of the AhR as this compound's target came from a 2016 study that used AhR knockout (AhR−/−) mice [2]. The experimental workflow is summarized below:
This compound occupies a distinct position in the immunomodulator landscape due to its unique target and efficacy pattern.
Unique Value Proposition: this compound is considered a first-in-class drug targeting the AhR for MS treatment [2]. Its clinical profile is characterized by a moderate effect on relapses and inflammatory MRI lesions, coupled with a disproportionately larger effect on slowing disability progression [2]. This suggests its benefit may extend beyond controlling acute inflammation to include neuroprotective effects [2].
Current Development Status: While initially developed for RRMS and Huntington's disease, the primary clinical development focus for this compound has shifted. It is now being repurposed for non-infectious uveitis, an inflammatory eye disease, with both oral and novel eye-drop formulations in Phase I and planned Phase II studies [4]. A recent biodistribution study (LION study) confirmed that the eye-drop formulation successfully delivers therapeutically relevant concentrations to the back of the eye [4].
The table below summarizes key data from pivotal clinical trials for laquinimod and adalimumab in patients with active Crohn's disease.
| Feature | This compound (Investigational) | Adalimumab (Approved) |
|---|---|---|
| Drug Class | Oral immunomodulator | Subcutaneous anti-TNFα monoclonal antibody |
| Key Trial (Phase) | Dose-escalation study (Phase II) [1] | CLASSIC I (Phase III) [2] [3] |
| Patient Population | Active moderate-severe CD (permitted prior anti-TNF use) [1] | Moderate-severe CD, naive to anti-TNF therapy [2] |
| Induction Dose | 0.5 mg, 1.0 mg, 1.5 mg, or 2.0 mg daily for 8 weeks [1] | 160/80 mg (week 0/2), 80/40 mg (week 0/2), or 40/20 mg (week 0/2) [2] |
| Clinical Remission Rate (at 8 weeks) | 0.5 mg: 48.3% (Placebo: 15.9%) [1] | 160/80 mg: 36% (Placebo: 12%) [2] |
| Clinical Remission Rate (at 4 weeks) | Not Reported | 160/80 mg: 36% (Placebo: 12%) [2] |
| Clinical Response Rate (at 8 weeks) | 0.5 mg: 62.1% (70-point CDAI reduction) [1] | 160/80 mg: 50% (100-point CDAI reduction) [2] |
| Safety Profile | Overall incidence of AEs similar to placebo; most AEs mild to moderate [1] | Rates of side effects and study withdrawals due to AEs lower than placebo [3] |
For a clear understanding of the evidence, here is a summary of the key Phase II trial that generated the data on this compound for CD [1].
This compound is an oral immunomodulator with anti-inflammatory properties. The diagram below illustrates its proposed mechanism of action in modulating the immune response in Crohn's Disease.
Laquinimod is an oral immunomodulatory agent whose neuroprotective effects are mediated through multiple pathways, targeting both the peripheral immune system and the central nervous system (CNS) [1] [2]. The tables below summarize its key mechanisms and the supporting experimental evidence.
Table 1: Core Neuroprotective and Immunomodulatory Mechanisms of this compound
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| Modulation of Innate Immunity | Reduces activation of pro-inflammatory microglia and macrophages; decreases their production of toxic molecules like nitric oxide (NO) [3]. | Studies on human and mouse microglia in culture; EAE mouse models [3]. |
| AhR Pathway Activation | Binds to and activates the Aryl Hydrocarbon Receptor (AhR), a key pathway for inducing immunomodulatory and tolerogenic effects [4]. | Luciferase reporter assays in HepG2 cells; EAE studies in AhR-knockout mice [4]. |
| Cytokine Shift | Promotes a shift from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Th3) cytokine profiles [1] [4]. | EAE models; human cell cultures [1]. |
| BDNF Enhancement | Increases levels of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and health [1]. | EAE mouse models; increased BDNF serum levels in MS patients in clinical trials [1]. |
| Reduction of CNS Infiltration | Inhibits the migration of pro-inflammatory monocytes and lymphocytes across the blood-brain barrier [1] [5]. | EAE models; traumatic brain injury mouse models [1] [5]. |
| Promotion of Regulatory Cells | Augments regulatory T-cells (Tregs) and regulatory B-cells, supporting immune tolerance [1] [4]. | EAE models; in-vitro studies on human B-cells [1]. |
Table 2: Key Experimental Models and Protocols for this compound Neuroprotection
| Experimental Model | Typical Protocol (Summarized) | Key Readouts & Results |
|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | - Preventative: this compound (25 mg/kg) administered daily by oral gavage starting at day 5 post-immunization [3].
The following diagrams illustrate the molecular pathways and experimental approaches used to validate this compound's neuroprotective effects.
Diagram 1: Multimodal neuroprotective mechanisms of this compound. This compound acts through interconnected peripheral and central pathways to confer neuroprotection. (AhR: Aryl Hydrocarbon Receptor; BDNF: Brain-Derived Neurotrophic Factor).
Diagram 2: Experimental workflow for evaluating this compound. The EAE model uses both preventative and therapeutic dosing regimens to assess efficacy through clinical, histological, and molecular analyses. (EAE: Experimental Autoimmune Encephalomyelitis; LFB: Luxol Fast Blue).
A true comparative guide with quantitative data tables against other neuroprotective agents is not possible with the current search results. Here's why and what you can do:
The table below summarizes key safety findings from clinical trials and studies, highlighting laquinimod's safety over a 24-month period.
| Safety Parameter | Findings in this compound-Treated Patients | Source / Study Context |
|---|---|---|
| Overall Safety Profile | Comparable to placebo for serious adverse events (Risk Ratio: 1.06) [1]. | Meta-analysis of four RCTs (2,427 patients) [1]. |
| Common Adverse Events | Mild and transient increases in liver enzymes (ALT); reports of arthralgia and back pain [2] [3]. | Phase II and III clinical trials [2] [3]. |
| Mortality | No significant difference compared to placebo [1]. | Meta-analysis of four RCTs [1]. |
| Cardiovascular Safety | The 1.2 mg dose was discontinued in the CONCERTO trial due to cardiovascular toxicity [1]. | Phase III CONCERTO trial [1]. |
| Key Advantage | Immunomodulatory without causing general immunosuppression; no increased rate of opportunistic infections [3] [4] [5]. | Preclinical and clinical studies [3] [4] [5]. |
This compound's safety is linked to its unique mechanism of action, which modulates rather than broadly suppresses the immune system.
The diagram above illustrates the two-pronged mechanism of this compound. Evidence for these pathways comes from several studies:
For researchers wishing to evaluate these safety parameters, here are detailed methodologies from the cited literature.
This protocol is adapted from the ALLEGRO trial immunological substudy [4].
This protocol is based on a preprint study investigating this compound in experimental autoimmune uveitis [6].
Future research directions should focus on:
The table below summarizes the core immunomodulatory mechanisms of laquinimod and how it compares with other therapeutic approaches.
| Therapeutic Agent | Primary Molecular Target | Core Immunomodulatory Effects | Key Cell Types Affected |
|---|
| This compound | Aryl hydrocarbon Receptor (AhR) [1] | • Induces tolerogenic, IDO-expressing dendritic cells [1] • Suppresses priming & reactivation of pathogenic T cells (APC-dependent) [1] • Shifts response towards regulation; increases cDC1 & Treg frequencies [1] • Increases brain-derived neurotrophic factor (BDNF) levels [2] | Dendritic Cells, T cells (indirectly) [1] | | Fingolimod | Sphingosine 1-phosphate (S1P) receptor [3] [4] | • Functional antagonist of S1P receptor; inhibits lymphocyte egress from lymph nodes [4] • Reduces CNS infiltration of pathogenic T and B cells [3] | T cells, B cells [4] | | Natalizumab | Integrin α4 subunit of VLA-4 [5] | • Monoclonal antibody blocking VLA-4 interaction with VCAM-1 [5] • Inhibits adhesion and transmigration of leukocytes across the blood-brain barrier [5] | T cells, B cells, Monocytes [5] |
The mechanism of action for these therapies, particularly this compound's AhR signaling, can be visualized as follows. This diagram illustrates the pathway from receptor activation to downstream cellular effects.
The table below consolidates the primary experimental findings for this compound from both preclinical and clinical studies.
| Experimental Context | Key Findings on Efficacy | Key Experimental Methods & Models |
|---|
| Preclinical Model (EAU) | • Fully suppressed EAU when treatment started at immunization [1]. • Partial protection with delayed treatment (Day 7) [1]. • Protection is AhR- and APC-dependent [1]. | • Model: Mouse Experimental Autoimmune Uveitis (EAU), induced by active immunization or adoptive T-cell transfer [1]. • Treatment: LAQ or its metabolite DELAQ; tested in wild-type vs. global/dendritic cell-specific AhR-knockout mice [1]. • In Vitro Assays: T cell activation with/without APCs; DELAQ effects on human PBMC recall response to tetanus toxoid [1]. | | Clinical Trials (RRMS) | • Significantly reduced Annualized Relapse Rate vs placebo (MD -0.08, 95% CI: -0.12, -0.04) [6] [7]. • Increased probability of being relapse-free (RR 1.14) [6] [7]. • Reduced risk of 3-month confirmed disability progression (HR 0.75) [6] [7]. | • Design: Meta-analysis of 4 randomized, double-blind, placebo-controlled trials (RCTs) [6] [7]. • Patients: 3665 patients with Relapsing-Remitting Multiple Sclerosis (RRMS) [6] [7]. • Dose: this compound 0.6 mg, oral, once daily [6]. • Outcomes: Annualized Relapse Rate, disability progression, relapse-free status, safety [6] [7]. |
For researchers interested in the foundational methodologies, here are detailed protocols from key experiments:
In Vitro T Cell Suppression Assay (APC-Dependency) [1]
Assessment of Uveitis (EAU) in Mice [1]
For research and development professionals, the following points are critical when considering this compound: